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Ganglioside sugar

Cat. No.: B1164133
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Description

Ganglioside sugars are the structurally complex, sialylated glycan headgroups of gangliosides, a class of glycosphingolipids highly concentrated in the nervous system . These glycans, which extend into the extracellular space from the outer leaflet of the plasma membrane, are pivotal molecular determinants for cellular recognition and communication . In research, ganglioside sugars are critical for studying their role in modulating amyloid-β (Aβ) peptide aggregation, a key process in Alzheimer's disease etiology . The specific distribution of sugars on gangliosides like GM1, GM3, and GD3 has been shown to guide the formation, stability, and neurotoxicity of Aβ oligomers temporally . Beyond neurodegenerative disease mechanisms, these compounds are essential tools for investigating neurodevelopment, as the expression of gangliosides shifts from simple to complex forms during brain maturation, influencing processes like neuritogenesis, synaptogenesis, and the stabilization of functional neural circuits . Ganglioside sugars also function as receptors for toxins, hormones, and viruses, and they regulate signal transduction by modulating the activity of membrane proteins and receptor tyrosine kinases through lateral associations in lipid rafts . This product is provided For Research Use Only. It is strictly intended for laboratory research purposes and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C28H33F2N7O2S

Synonyms

GalNAcβ1-4Galβ1-4Glc

Origin of Product

United States

Ganglioside Biosynthesis and Metabolism

De Novo Biosynthesis Pathways

The de novo synthesis pathway is the primary route for generating the ceramide precursor and subsequently building the complex carbohydrate chains of gangliosides. wikipedia.orgnih.govmdpi.com

Subcellular Localization of Biosynthesis (Endoplasmic Reticulum and Golgi Apparatus)

Ganglioside biosynthesis is spatially organized within the cell, with distinct stages occurring in different organelles. The initial synthesis of the ceramide backbone takes place in the endoplasmic reticulum (ER). conicet.gov.arunimi.itwikipedia.orgresearchgate.netresearchgate.net Ceramide is synthesized on the cytosolic side of the ER membrane. researchgate.netresearchgate.net Following its synthesis, ceramide is transported from the ER to the Golgi apparatus, which serves as the primary site for the glycosylation steps that build the ganglioside carbohydrate chain. unimi.itwikipedia.orgresearchgate.netnih.gov This transport can occur via vesicular trafficking or through the action of ceramide transfer proteins like CERT. wikipedia.orgresearchgate.netnih.gov The sequential addition of sugar residues and sialylation reactions are catalyzed by a series of glycosyltransferases and sialyltransferases that are primarily localized in the Golgi apparatus, specifically in the cis, medial, and trans-Golgi cisternae and the trans-Golgi network (TGN). creative-proteomics.commdpi.comnih.govconicet.gov.arebi.ac.ukacs.orgnih.govoup.comresearchgate.net While the Golgi is the main site for these glycosylation and sialylation events, some studies suggest the presence of low levels of ganglioside biosynthetic enzymes in the ER, and that gangliosides synthesized in the Golgi may be transported to other internal membranes, including the ER. nih.gov The precise sub-Golgi localization of specific glycosyltransferases can influence the final ganglioside products. oup.comresearchgate.net

Initial Glycosylation Steps and Precursor Formation

The biosynthesis of gangliosides begins with the formation of the ceramide precursor and its initial glycosylation to form simple glycosphingolipids that serve as the foundation for more complex structures. creative-proteomics.comnih.govnih.govresearchgate.netfrontiersin.org

Ceramide, the lipid anchor of gangliosides, is composed of a sphingosine (B13886) base and a fatty acid linked by an amide bond. creative-proteomics.comwikipedia.org De novo ceramide synthesis starts in the ER with the condensation of serine and palmitoyl-CoA, catalyzed by serine palmitoyltransferase (SPT). wikipedia.orgnih.govresearchgate.netnih.gov This is the rate-limiting step of the pathway. wikipedia.orgtandfonline.com Subsequent enzymatic steps, including reduction and acylation by (dihydro)ceramide synthase, lead to the formation of dihydroceramide (B1258172), which is then desaturated by dihydroceramide desaturase to produce ceramide. wikipedia.orgresearchgate.netnih.gov

The first glycosylation step in the major ganglioside biosynthesis pathway is the formation of glucosylceramide (GlcCer). creative-proteomics.comresearchgate.netfrontiersin.orgcsic.esnih.govoup.com This reaction involves the transfer of a glucose residue from UDP-glucose to ceramide, catalyzed by the enzyme glucosylceramide synthase (also known as ceramide glucosyltransferase). creative-proteomics.comresearchgate.netresearchgate.netoup.comgoogle.complos.orgresearchgate.net This step occurs on the cytosolic face of the ER or Golgi membranes, and GlcCer is then thought to flip to the luminal side. researchgate.netresearchgate.netoup.com GlcCer serves as a key precursor for the synthesis of most gangliosides. creative-proteomics.comresearchgate.netfrontiersin.orgoup.commdpi.com

Lactosylceramide (B164483) (LacCer) is a crucial intermediate in the biosynthesis of most gangliosides (with the exception of GM4). nih.govresearchgate.netresearchgate.netfrontiersin.orgoup.complos.orgnih.gov LacCer is generated by the addition of a galactose residue to glucosylceramide. mdpi.comresearchgate.netfrontiersin.orgoup.comgoogle.complos.orgnih.gov This reaction is catalyzed by lactosylceramide synthase, which is a β-1,4-galactosyltransferase. oup.comgoogle.complos.orgnih.gov This step occurs in the Golgi apparatus. researchgate.netnih.gov

Glucosylceramide Formation

Sequential Addition of Specific Sugar Residues and Sialylation

Following the formation of lactosylceramide, the biosynthesis of complex gangliosides proceeds through the sequential addition of specific sugar residues, including N-acetylgalactosamine (GalNAc) and additional galactose residues, and importantly, the addition of sialic acid residues. nih.govresearchgate.netnih.gov These reactions are catalyzed by a variety of specific glycosyltransferases and sialyltransferases primarily located in the Golgi apparatus. creative-proteomics.commdpi.comnih.govconicet.gov.aracs.orgnih.govoup.comresearchgate.net

The defining characteristic of gangliosides is the presence of sialic acid, typically N-acetylneuraminic acid (NeuAc). creative-proteomics.commdpi.comconicet.gov.arfrontiersin.orgmdpi.com Sialylation is catalyzed by sialyltransferases, which transfer sialic acid from the donor molecule CMP-sialic acid to acceptor glycosphingolipids. frontiersin.orggoogle.commdpi.com The addition of the first sialic acid residue to lactosylceramide by CMP-sialic acid: LacCer α2–3 sialyltransferase (ST-I or GM3 synthase) results in the formation of GM3, the simplest ganglioside and a precursor for many complex gangliosides. creative-proteomics.commdpi.comnih.govresearchgate.netresearchgate.netfrontiersin.orgmdpi.comnagoya-u.ac.jp

Further complexity is achieved by the action of other glycosyltransferases and sialyltransferases. For instance, the addition of N-acetylgalactosamine to GM3 by β1–4 N-acetylgalactosaminyltransferase (GalNAcT or GM2 synthase) leads to the formation of GM2. creative-proteomics.commdpi.comnih.govebi.ac.uk Sequential additions of galactose and further sialic acid residues by specific enzymes generate the diverse array of gangliosides, such as GM1, GD1a, GD1b, GT1b, GD3, and GT3. nih.govnih.govresearchgate.netfrontiersin.org The specific enzymes involved and their substrate specificities determine the branching and the types of linkages between sugar residues, contributing to the vast structural heterogeneity of gangliosides. researchgate.netnagoya-u.ac.jp The biosynthesis pathways for different ganglioside series (a-, b-, c-series) diverge from key intermediates like GM3, GD3, and GT3, which are formed by the sequential addition of sialic acids to LacCer or GM3. nih.govnih.govresearchgate.netresearchgate.netfrontiersin.orgnagoya-u.ac.jp The coordinated action and localization of these enzymes within the Golgi are critical for regulated ganglioside synthesis. mdpi.comacs.orgnih.govresearchgate.netacs.org

Here is a simplified representation of key initial steps in ganglioside biosynthesis:

StepSubstrate 1Substrate 2EnzymeProductSubcellular Location (Primary)
Ceramide SynthesisSerinePalmitoyl-CoASerine Palmitoyltransferase, etc.CeramideER
Glucosylceramide Form.CeramideUDP-GlucoseGlucosylceramide SynthaseGlucosylceramideER/Golgi
Lactosylceramide Gen.Glucosylcer.UDP-GalactoseLactosylceramide Synthase (β4GalT)LactosylceramideGolgi
GM3 FormationLactosylcer.CMP-Sialic AcidGM3 Synthase (ST-I, ST3GAL5)GM3Golgi

Note: This table provides a simplified overview of initial steps and primary locations. Some enzymes may have broader localization or utilize alternative substrates.

The biosynthesis of gangliosides is a highly regulated process, with the expression and activity of the involved glycosyltransferases and sialyltransferases being tightly controlled. creative-proteomics.commdpi.com Enzyme complexes formed by glycosyltransferases in the Golgi may also play a role in regulating the efficiency and specificity of ganglioside synthesis. ebi.ac.ukacs.orgnih.govacs.org

Formation of Simple Gangliosides (e.g., GM3, GD3, GT3)

The synthesis of simple gangliosides marks a pivotal branching point in the ganglioside biosynthetic pathway. GM3, the simplest ganglioside of the ganglio-series, is synthesized by the addition of a sialic acid residue to LacCer. This reaction is catalyzed by CMP-sialic acid: LacCer α2–3 sialyltransferase, also known as ST-I or GM3 synthase. nih.govfrontiersin.orgresearchgate.net

From GM3, further addition of sialic acid residues leads to the formation of more complex simple gangliosides. GD3 is synthesized by the addition of a second sialic acid to GM3, a reaction mediated by CMP-sialic acid: GM3 α2–8 sialyltransferase (ST-II or GD3 synthase). nih.govfrontiersin.orgresearchgate.net Subsequently, GT3 is formed by the addition of a third sialic acid to GD3, catalyzed by CMP-sialic acid: GD3 α2–8 sialyltransferase (ST-III or GT3 synthase). nih.govresearchgate.net These simple gangliosides, GM3, GD3, and GT3, serve as the precursors for the elaboration of the more complex ganglioside series. nih.govfrontiersin.orgresearchgate.net

Elaboration of Complex Ganglioside Series (0-, a-, b-, c-series)

The simple gangliosides GM3, GD3, and GT3 are the entry points for the biosynthesis of complex gangliosides, which are classified into different series based on the number of sialic acid residues linked to the inner galactose residue. The 0-series gangliosides are synthesized directly from LacCer. nih.govresearchgate.netplos.org

The a-, b-, and c-series gangliosides are elaborated from GM3, GD3, and GT3, respectively, through the sequential action of specific glycosyltransferases. nih.govfrontiersin.orgresearchgate.net Key enzymes involved in the elongation of these precursors include UDP-GalNAc: LacCer/GM3/GD3/GT3 β1–4 N-acetylgalactosaminyltransferase (GalNAcT or GA2/GM2/GD2/GT2 synthase), which adds N-acetylgalactosamine. nih.govresearchgate.net Subsequent additions of galactose and sialic acid residues by other glycosyltransferases, such as UDP-Gal: GA2/GM2/GD2/GT2 β1–3 galactosyltransferase (GalT-II or GA1/GM1/GD1b/GT1c synthase) and various sialyltransferases (e.g., ST-IV, ST-V), lead to the formation of the diverse complex gangliosides within each series. nih.govresearchgate.net Asialo-series gangliosides are also synthesized from LacCer via a different pathway involving these glycosyltransferases. nih.gov

Enzymatic Regulation of Ganglioside Biosynthesis

The precise and diverse expression patterns of gangliosides are tightly controlled by the activity of a series of specific glycosyltransferases. nih.govfrontiersin.orgresearchgate.netnih.govnih.govnih.gov These enzymes catalyze the transfer of specific sugar residues from activated nucleotide-sugar donors to acceptor glycosphingolipids. ingentaconnect.com

Glycosyltransferases (e.g., Glucosylceramide Synthase, GM3 Synthase, GM2/GD2 Synthase)

Glycosyltransferases are central to ganglioside biosynthesis, with different enzymes responsible for adding specific monosaccharides and creating distinct glycosidic linkages. Glucosylceramide synthase catalyzes the initial glycosylation step, forming GlcCer from ceramide. frontiersin.orgmims.commdpi.com GM3 synthase (ST3Gal V) is a key enzyme that adds the first sialic acid to LacCer, initiating the synthesis of GM3 and serving as a branching point for the a- and b-series gangliosides. nih.govfrontiersin.orgresearchgate.netplos.orgfrontiersin.orgmdpi.com GM2/GD2 synthase (GalNAcT or β4GalNAc T1) is responsible for adding N-acetylgalactosamine to GM3 and GD3, leading to the formation of GM2 and GD2, respectively, which are precursors for more complex gangliosides in the a- and b-series. nih.govfrontiersin.orgresearchgate.netplos.org

Other glycosyltransferases, such as galactosyltransferase II (GalT2 or GM1/GD1b-synthase) and various sialyltransferases, further extend the oligosaccharide chains, contributing to the structural diversity of gangliosides. researchgate.net

Sialyltransferases

Sialyltransferases are a critical family of glycosyltransferases in ganglioside biosynthesis, responsible for the addition of sialic acid residues. Different sialyltransferases catalyze the formation of specific α-linkages (e.g., α2-3 or α2-8) to various acceptor molecules. nih.govresearchgate.netfrontiersin.org ST3Gal V (GM3 synthase) is an α2,3-sialyltransferase that initiates the synthesis of GM3. nih.govresearchgate.netplos.orgfrontiersin.org ST8Sia I (GD3 synthase) is an α2,8-sialyltransferase that adds a sialic acid to GM3 to form GD3, a precursor for the b- and c-series. nih.govresearchgate.netfrontiersin.orgfrontiersin.org ST8Sia V (GT3 synthase) is another α2,8-sialyltransferase involved in the synthesis of GT3 from GD3. nih.govplos.org Other sialyltransferases, such as ST3Gal II and ST8Sia V, are involved in the elongation of complex gangliosides. researchgate.netplos.org The activity and specificities of these sialyltransferases are crucial in determining the final ganglioside profile of a cell. frontiersin.orgmdpi.com

Enzyme Complex Formation and Specificity

Emerging evidence suggests that glycosyltransferases involved in ganglioside biosynthesis can form enzyme complexes, primarily within the Golgi apparatus. researchgate.netacs.orgresearchgate.netnih.gov This complex formation is hypothesized to regulate and accelerate metabolic pathways. researchgate.netacs.org Studies have provided experimental evidence for the presence of these glycosyltransferase complexes. researchgate.netacs.orgnih.gov For instance, binary complexes between GM2/GD2 synthase and either GM1/GD1b-synthase or GD3-synthase have been observed. researchgate.netacs.orgnih.gov These interactions can influence enzyme localization and activity, contributing to the fine-tuned regulation of ganglioside synthesis. acs.orgresearchgate.netnih.gov The formation of an enzyme complex between ST2 and GalNAcT, but not with ST1, has been suggested by in vitro activity assays. acs.orgnih.gov It is hypothesized that an ST2-GM3 complex may associate with GalNAcT, leading to enhanced conversion of GM3 to GD3 and b-series complex gangliosides in the Golgi. acs.orgnih.gov While the concept of enzyme complexes in glycoconjugate biosynthesis has been around for some time, experimental evidence specifically for ganglioside biosynthesis complexes is more recent. researchgate.netacs.org

Genetic and Transcriptional Regulation of Ganglioside Expression

The expression levels and patterns of gangliosides are not solely determined by enzyme activity but are also subject to rigorous genetic and transcriptional regulation. nih.govnih.govnih.govingentaconnect.comresearchgate.netencyclopedia.pubmdpi.com The expression of specific ganglioside species in different tissues and during development is controlled primarily by the corresponding glycosyltransferase genes. encyclopedia.pubmdpi.com

A number of ganglioside synthase genes have been cloned and characterized, revealing insights into their transcriptional control. ingentaconnect.comresearchgate.net Analyses of the promoter regions of key synthase genes indicate that they often lack TATA boxes but contain GC-rich boxes, characteristic of housekeeping genes. ingentaconnect.comresearchgate.net However, their transcription is subject to complex developmental and tissue-specific regulation. ingentaconnect.comresearchgate.net Cis-acting elements and transcription factors, such as Sp1, AP2, and CREB, play roles in the proximal promoters of these genes. ingentaconnect.comresearchgate.net Negative-regulatory regions have also been identified in most promoters. ingentaconnect.comresearchgate.net

Studies have shown that the expression of ganglioside metabolism-related genes can be indirectly influenced by factors such as diet and stress responses. encyclopedia.pubmdpi.com For example, glucose starvation has been shown to induce ganglioside expression in cultured cells, correlated with changes in the transcriptional levels of glycosyltransferase genes involved in ganglioside synthesis. mdpi.com This suggests that transcriptional control of these genes is a key mechanism by which ganglioside expression is regulated in response to various stimuli. encyclopedia.pubmdpi.com The specific expression and transcriptional regulatory mechanisms of sialyltransferase genes involved in ganglioside biosynthesis have been extensively studied. researchgate.net

Post-Translational Modifications and Enzyme Activity Modulation

The intricate process of ganglioside biosynthesis, primarily occurring in the Golgi apparatus, involves the sequential action of numerous glycosyltransferases. citeab.comciteab.com The activity and localization of these key enzymes are subject to modulation through various mechanisms, including post-translational modifications. nih.gov Research indicates that modifications such as phosphorylation, glycosylation, and proteolytic cleavage can influence the catalytic efficiency and subcellular targeting of ganglioside biosynthetic enzymes. nih.gov

While transcriptional regulation is considered a major factor governing glycosyltransferase gene expression, post-translational events also play a significant role in fine-tuning enzyme activity. lipidmaps.orgwikipedia.orguni.lu Studies have observed instances where enzyme activities are lower than anticipated based on mRNA levels, suggesting regulatory control at the translational or post-translational level, including phosphorylation and glycosylation. wikipedia.org

N-glycosylation, the attachment of glycan chains to asparagine residues, has been highlighted as a critical post-translational modification for the processing, transport, and formation of functional complexes among glycosyltransferases involved in ganglioside synthesis. nih.gov Furthermore, the formation of enzyme complexes within the endoplasmic reticulum and Golgi apparatus is recognized as a regulatory mechanism for ganglioside biosynthesis. nih.gov For example, evidence suggests that a complex involving sialyltransferase II (ST2) and N-acetylgalactosaminyltransferase I (GalNAcT), potentially associated with GM3, enhances the conversion of GM3 to GD3 and subsequent b-series complex gangliosides. nih.gov

Substrate Availability and Metabolic Influences on Biosynthesis

The rate and extent of ganglioside biosynthesis are significantly influenced by the availability of precursor molecules, notably ceramide and sugar nucleotides. nih.govfishersci.ca Fluctuations in the cellular levels of these substrates, arising from metabolic changes or variations in nutrient availability, can directly impact ganglioside synthesis and consequently alter cellular ganglioside profiles. nih.govctdbase.org

Specific metabolic conditions can exert considerable influence on ganglioside biosynthesis. For instance, metabolic disorders such as obesity and non-alcoholic fatty liver disease (NAFLD) have been shown to affect the synthesis of specific gangliosides like GM4, in part by altering the activity of biosynthetic enzymes. ctdbase.org Elevated levels of glucose and lipids, characteristic of metabolic syndrome, can impact the activity of these enzymes, leading to imbalances in cellular ganglioside levels. ctdbase.org

Key enzymes such as GM3 synthase and GD3 synthase play pivotal roles in directing the biosynthetic pathway towards different ganglioside series (e.g., a-, b-, and c-series). citeab.comwikipedia.orgfishersci.ca Their expression levels directly affect the availability of precursor gangliosides for downstream synthetic steps. citeab.comwikipedia.orgwikipedia.org The cellular concentration of precursor structures, such as lactosylceramide (LacCer) and GM3, is a crucial determinant of the expression levels of more complex gangliosides like GM2 and GD2. citeab.comwikipedia.org

Beyond de novo synthesis, the availability of ganglioside substrates can also be influenced by the uptake and metabolism of exogenous gangliosides. uni.lunih.gov Additionally, in pathological states like lysosomal storage diseases, the accumulation of primary storage materials can indirectly impact ganglioside metabolism by inhibiting sphingolipid activator proteins and specific catabolic enzymes, leading to a secondary accumulation of certain gangliosides and disrupting metabolic balance. wikipedia.org Inhibition of secretase activity has also been observed to affect ganglioside metabolism, potentially through effects on enzymes involved in both synthesis and degradation. amdb.online

Catabolic Pathways and Lysosomal Degradation

Ganglioside catabolism, the process of breaking down gangliosides, primarily takes place within the lysosomes, the principal degradative organelles of the cell. citeab.comnih.govlipidmaps.orgdsmz.deciteab.com This degradation is a stepwise process involving the sequential hydrolytic removal of sugar residues from the non-reducing end of the ganglioside's glycan chain. dsmz.deciteab.comguidetopharmacology.orgnih.gov

The enzymes responsible for ganglioside degradation are predominantly lysosomal exoglycosidases and sialidases. lipidmaps.orgdsmz.deciteab.comnih.gov Due to the amphipathic nature of gangliosides and their localization within lysosomal membranes, their degradation requires a complex interplay between water-soluble hydrolases, lipid binding and transfer proteins known as Sphingolipid Activator Proteins (SAPs), and the luminal intra-endolysosomal vesicles. dsmz.deciteab.comnih.govmetabolomicsworkbench.org SAPs, such as GM2 activator protein (GM2AP) and Saposin B, are essential for presenting the lipid substrates to their cognate hydrolases, overcoming the "lipid phase problem" that would otherwise hinder the interaction between soluble enzymes and membrane-bound lipids. wikipedia.orgdsmz.deciteab.comnih.govmetabolomicsworkbench.org

Inherited deficiencies in the genes encoding these catabolic enzymes or their essential activator proteins lead to a group of severe genetic disorders known as lysosomal storage diseases, specifically the gangliosidoses. lipidmaps.orguni.luuni.luwikipedia.orgdsmz.deciteab.comnih.gov These conditions are characterized by the pathological accumulation of specific gangliosides within the lysosomes, resulting in cellular dysfunction and a range of clinical manifestations. lipidmaps.orguni.luuni.luwikipedia.orgdsmz.deciteab.comnih.gov Furthermore, secondary accumulation of gangliosides can occur in other lysosomal storage diseases when primary storage materials inhibit the activity of ganglioside catabolic enzymes or SAPs. wikipedia.org

Role of Glycosidases and Sialidases

Glycosidases are a broad class of enzymes that catalyze the hydrolysis of glycosidic bonds, thereby removing sugar residues from complex carbohydrates. citeab.comnih.gov In ganglioside catabolism, a series of specific glycosidases act sequentially to dismantle the glycan chain. These include β-galactosidase, β-hexosaminidase, β-glucosidase, and ceramidase. guidetopharmacology.orgfishersci.be

Sialidases, also known as neuraminidases, are a specific type of glycosidase that cleaves terminal sialic acid residues from glycoconjugates, including gangliosides. guidetopharmacology.orgnih.govwikipedia.org Desialylation catalyzed by sialidases is frequently the initial step in the lysosomal degradation of gangliosides. guidetopharmacology.org Mammals express four distinct sialidases: Neu1, Neu2, Neu3, and Neu4, each exhibiting different subcellular localizations and substrate specificities. nih.govguidetopharmacology.orgnih.govwikipedia.orgwikipedia.org

Neu1 is primarily a lysosomal enzyme and is crucial for the catabolism of various sialo-compounds, functioning as part of a lysosomal multienzyme complex. nih.govguidetopharmacology.orgwikipedia.orgwikipedia.org Neu2 is a cytosolic sialidase. nih.govnih.gov Neu3 is predominantly associated with the plasma membrane and endosomal compartments and demonstrates specificity for hydrolyzing gangliosides such as GD1a and GM3, thereby influencing cell surface ganglioside composition. nih.govuni.lunih.govwikipedia.orgwikipedia.orgfishersci.caguidetopharmacology.org Neu4 is found in both lysosomes and mitochondria and exhibits broad substrate specificity towards sialylated glycoconjugates, including gangliosides. wikipedia.orgwikipedia.org It is thought to contribute to ganglioside catabolism and may provide alternative degradation routes for certain gangliosides, as suggested by studies in mouse models. wikipedia.orgwikipedia.org

Specific examples of glycosidase action in ganglioside degradation include GM1-β-galactosidase, which hydrolyzes GM1 and its asialo derivative GA1. wikipedia.orgmetabolomicsworkbench.org Deficiency of GM1-β-galactosidase leads to GM1 gangliosidosis. wikipedia.orgciteab.com β-hexosaminidase A (Hex A), in cooperation with the GM2AP, removes the terminal N-acetylgalactosamine residue from GM2, converting it to GM3. wikipedia.orgmetabolomicsworkbench.org Defects in either Hex A or GM2AP result in GM2 gangliosidoses, such as Tay-Sachs and Sandhoff diseases. wikipedia.orgciteab.commetabolomicsworkbench.org It is important to note that many lysosomal glycosidases exhibit promiscuity, capable of hydrolyzing multiple substrates. wikipedia.orgmetabolomicsworkbench.org Beyond mammalian enzymes, various bacterial species also produce glycosidases and sialidases capable of degrading gangliosides. fishersci.be

Cellular Localization, Membrane Organization, and Dynamics

Membrane Insertion and Orientation of Ganglioside Glycosphingolipids

The amphiphilic nature of gangliosides drives their insertion into the lipid bilayer. oup.comacs.org The hydrophobic ceramide moiety, composed of a sphingosine (B13886) base and a fatty acid, anchors the molecule within the membrane's hydrophobic core. creative-proteomics.comwikipedia.orgoup.com The hydrophilic oligosaccharide headgroup, containing negatively charged sialic acid residues at physiological pH, faces the aqueous extracellular environment. wikipedia.orgoup.comacs.org

Several structural features of gangliosides influence their membrane insertion and orientation. The large surface area occupied by the oligosaccharide chain plays a significant role in the geometry of the inserted monomer. oup.comacs.org The amide linkage of the ceramide can form a network of hydrogen bonds at the water-lipid interface, contributing to the molecule's stability within the membrane. oup.comacs.org The presence of a Δ4 double bond in sphingosine near the water-lipid interface and the ability of the oligosaccharide chain to interact with water also contribute to their positioning. oup.comacs.org Unlike some other lipids, the absence of double bonds in the double-tailed hydrophobic moiety is another feature influencing ganglioside behavior. oup.com

Association with Lipid Rafts and Specialized Membrane Microdomains

Gangliosides exhibit a strong tendency to associate with specific membrane microdomains known as lipid rafts. creative-proteomics.comfrontiersin.orgoup.comnih.govmdpi.comnih.govnih.govresearchgate.netnih.govbiorxiv.orgmdpi.comjci.org These domains are dynamic assemblies enriched in sphingolipids (including gangliosides), cholesterol, and certain proteins. creative-proteomics.comfrontiersin.orgoup.commdpi.comnih.govmdpi.com The association of gangliosides with lipid rafts is crucial for their roles in cell signaling, recognition, and adhesion. creative-proteomics.comfrontiersin.orgnih.gov

The partitioning of gangliosides into lipid rafts is influenced by their ceramide structure and interactions with other lipids, particularly cholesterol and sphingomyelin (B164518). mdpi.comnih.govnih.gov Within these microdomains, gangliosides can form clusters, even at low concentrations, which are relevant to lipid raft formation and stabilization. mdpi.comnih.govresearchgate.net These clusters can serve as platforms for the assembly and activation of signaling complexes. creative-proteomics.commdpi.com The interactions between gangliosides within rafts are significantly influenced by hydrogen bonding networks between their headgroups. researchgate.net

Different ganglioside species may have varying affinities for lipid rafts, potentially due to differences in their ceramide structures. nih.gov For example, in human intestinal cells, GM1 associates with lipid rafts while GD1a does not, despite both being present, suggesting structural differences in their ceramide moieties in these cells. nih.gov

Influence of Gangliosides on Membrane Fluidity and Curvature

Gangliosides influence the biophysical properties of cell membranes, including fluidity and curvature. oup.comnih.govacs.orgresearchgate.net Their presence can reduce membrane fluidity, particularly within the lipid rafts they inhabit, due to lateral cooperative interactions between ganglioside molecules. mdpi.comnih.gov This leads to the formation of more organized and less fluid membrane areas compared to the bulk membrane. mdpi.com

Furthermore, gangliosides play an important role in inducing and stabilizing membrane curvature, particularly positive curvature. oup.comnih.govacs.orgresearchgate.net This property is largely attributed to the geometry of the ganglioside monomer, where the large, bulky oligosaccharide headgroup occupies a significantly larger area than the hydrophobic ceramide tail embedded in the membrane. oup.comacs.org This asymmetry in shape creates lateral pressure within the lipid leaflet, driving the membrane to bend. nih.govresearchgate.net

The degree of membrane curvature induced by gangliosides is related to the size and complexity of their oligosaccharide chains. oup.com Gangliosides with larger headgroups tend to induce more pronounced positive curvature. oup.com This ability to influence membrane curvature is significant in various cellular processes, such as the formation of vesicles and the dynamics of membrane microdomains. nih.govacs.orgresearchgate.net Molecular dynamics simulations have provided insights into how ganglioside concentration affects lipid packing, inter-ganglioside interactions, and the preference for positive membrane curvature. nih.gov

Organization of Ganglioside Glycan Headgroups in the Extracellular Space

The oligosaccharide headgroups of gangliosides extend into the extracellular space, forming a significant part of the cell's glycocalyx. wikipedia.orgfrontiersin.orgoup.comresearchgate.netresearchgate.netresearchgate.netnih.gov These complex sugar chains are characterized by a high degree of structural variability and dynamic properties. researchgate.netnih.gov The organization and presentation of these glycan headgroups are crucial for their function as recognition sites and mediators of interactions with the extracellular environment and neighboring cells. wikipedia.orgfrontiersin.orgfrontiersin.orgresearchgate.net

The glycan headgroups act as specific determinants on the cell surface, involved in cell-cell recognition and communication. wikipedia.org They can serve as receptors for various extracellular molecules, including certain pituitary glycoprotein (B1211001) hormones and bacterial protein toxins like cholera toxin, which specifically binds to GM1. wikipedia.orgacs.orgnih.gov The organization of these headgroups can be influenced by interactions with other lipids and proteins within the membrane. frontiersin.org

The dynamic nature and geometrical complexity of the sialooligosaccharides facilitate complex interactions, including cis-interactions with molecules on the same membrane and trans-interactions with soluble molecules in the extracellular environment or molecules on the surface of other cells. frontiersin.orgnih.gov Examples of trans-interactions include the binding of myelin-associated glycoprotein (MAG) on myelin sheaths to gangliosides on axonal membranes, which is vital for the stability of myelinated axons. frontiersin.org The hydrogen bonding network between ganglioside headgroups also contributes to their clustering and organization in the membrane. researchgate.net

Mechanistic Roles of Ganglioside Sugars in Cellular Physiology

Cell-Cell Recognition and Intercellular Communication

The oligosaccharide head groups of gangliosides, projecting from the cell surface, act as distinguishing surface markers critical for cellular recognition and communication between cells. wikipedia.orgresearchgate.net These glycan structures can serve as specific determinants recognized by extracellular molecules or the surfaces of neighboring cells. wikipedia.org Gangliosides mediate cell-cell recognition by presenting glycans that can bind to complementary glycan-binding proteins, known as lectins, on apposing cells. nih.gov This interaction can lead to various outcomes, from cell-cell adhesion to the control of intracellular signaling pathways. nih.gov For instance, b-series gangliosides, characterized by a NeuAcα2–8NeuAc sequence, preferentially bind to Siglec-7, an inhibitory receptor on natural killer (NK) cells, and their overexpression has been shown to suppress NK cell-mediated cytotoxicity in a Siglec-7-dependent manner. nih.gov Gangliosides also participate in cell-cell and cell-extracellular matrix adhesion through interactions with adhesion molecules like integrins and cadherins, influencing processes such as cell migration and invasion. creative-proteomics.com

Modulation of Receptor Function and Signal Transduction Pathways

Gangliosides are significant modulators of signal transduction events at the cell membrane. wikipedia.orglongdom.org They interact with various membrane proteins, including receptors, influencing their activity and downstream signaling cascades. nih.govnih.govresearchgate.netcreative-proteomics.com This modulation can occur through direct binding, interaction within specialized membrane microdomains like lipid rafts, and regulation of receptor trafficking. nih.govresearchgate.net The specific effects of gangliosides on receptor function can vary depending on the ganglioside structure and the cellular context, leading to either activation or inhibition of signaling pathways. nih.govnih.govnih.gov

Direct Interactions with Cell Surface Receptors (e.g., Growth Factor Receptors, Neurotransmitter Receptors)

Gangliosides directly interact with a variety of cell surface receptors, including growth factor receptors and neurotransmitter receptors, thereby modulating their function. creative-proteomics.comCurrent time information in Seattle, WA, US.nih.govspandidos-publications.compnas.orgaacrjournals.org These interactions can involve specific ganglioside headgroups binding to distinct sites on the receptor protein through carbohydrate-carbohydrate or carbohydrate-amino acid interactions. nih.govnih.gov For example, GM3 ganglioside has been shown to interact directly with the epidermal growth factor receptor (EGFR) at a site distinct from the EGF binding site, leading to the inhibition of EGFR dimerization and activation. nih.govnih.govoup.com Conversely, GM1 ganglioside can enhance nerve growth factor (NGF)-stimulated phosphorylation by directly interacting with the TrkA receptor, promoting its dimerization and activation. nih.govnih.govoup.com Gangliosides can also interact with neurotransmitter receptors; GM1 has been shown to interact with the serotonin1A receptor via a sphingolipid binding domain. ccmb.res.in These direct interactions can influence receptor conformation, localization, and association with other signaling molecules. nih.govnih.govccmb.res.in

Regulation of Receptor Clustering and Intracellular Trafficking

Gangliosides play a role in regulating the clustering and intracellular trafficking of cell surface receptors. Current time information in Seattle, WA, US.pnas.org They can influence receptor distribution within the plasma membrane, including their localization within lipid rafts. nih.govresearchgate.netnih.gov This can affect the ability of receptors to form dimers or higher-order clusters necessary for activation. nih.govnih.govresearchgate.net Furthermore, gangliosides have been implicated in regulating receptor internalization and intracellular sorting pathways. nih.govcreative-proteomics.comnih.gov For instance, GD3 can influence the intracellular trafficking of EGFR in neural stem cells, directing the receptor towards recycling pathways and preventing its degradation, which helps sustain the cells' self-renewal ability. frontiersin.orgpnas.org Studies have also shown that gangliosides like GM1 and GT1b can sequester receptors, such as the GluR2 subunit of the AMPA receptor, and their trafficking complexes in distinct membrane domains, influencing receptor endocytosis. researchgate.netnih.gov

Activation and Modulation of Intracellular Signaling Cascades (e.g., PKC, MAPK, PI3K)

Gangliosides act as signaling molecules by activating or modulating various intracellular signaling cascades, including Protein Kinase C (PKC), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-Kinase (PI3K) pathways. creative-proteomics.comCurrent time information in Seattle, WA, US.aacrjournals.org Modulation of receptor function by gangliosides often leads to downstream effects on these pathways. aacrjournals.orgoup.com For example, GM3 inhibition of EGFR signaling can lead to the inhibition of MAPK and PI3K activities. oup.com Conversely, ganglioside enrichment has been shown to lower the threshold for vascular endothelial growth factor (VEGF) signaling, leading to enhanced phosphorylation and activation of PI3K, PKCε, and MAPK pathways. aacrjournals.org Ganglioside GT1b has also been shown to induce the activation of the PI3K/Akt signaling cascade. bmbreports.org These modulatory effects on intracellular kinases and signaling molecules regulate diverse cellular processes such as proliferation, differentiation, and survival. creative-proteomics.comCurrent time information in Seattle, WA, US.aacrjournals.org

Integration with Lipid Rafts in Signaling Complex Assembly

Gangliosides are enriched components of lipid rafts, which are specialized microdomains within the plasma membrane. nih.govwikipedia.orgcreative-proteomics.comCurrent time information in Seattle, WA, US.nih.govnih.govmdpi.com These dynamic domains serve as platforms for the assembly of signaling complexes. nih.govcreative-proteomics.comCurrent time information in Seattle, WA, US.nih.govnih.govmdpi.com Gangliosides, along with sphingomyelin (B164518) and cholesterol, contribute to the formation and structural integrity of lipid rafts. jst.go.jpnih.govnih.gov Their presence and specific structures within these microdomains can influence the recruitment, organization, and interaction of signaling proteins, including receptors and downstream kinases. nih.govcreative-proteomics.comCurrent time information in Seattle, WA, US.nih.govnih.govmdpi.com The integration of gangliosides with lipid rafts facilitates the efficient initiation and propagation of signal transduction pathways by bringing together the necessary molecular components. nih.govcreative-proteomics.comCurrent time information in Seattle, WA, US.nih.govnih.govmdpi.com Different gangliosides can even segregate into distinct lipid rafts, potentially leading to the spatial and functional segregation of signaling molecules. researchgate.netnih.gov

Role in Cell Adhesion and Migration

Ganglioside sugars play a significant role in regulating cell adhesion and migration, fundamental processes involved in development, immune responses, and tissue repair. Their presence in the plasma membrane, particularly within lipid rafts, facilitates interactions with other membrane components and the extracellular matrix, influencing cellular motility and adhesive properties. mybiosource.comnih.govguidetopharmacology.org

Research indicates that gangliosides are involved in modulating cell adhesion by interacting with integrins, which are key transmembrane receptors mediating cell-extracellular matrix interactions. Specifically, gangliosides have been implicated in binding with the alpha(5) subunit of the alpha(5)beta(1) integrin, affecting cell adhesion and migration on substrates like fibronectin. citeab.com

Studies investigating the effects of specific gangliosides on cell behavior have revealed distinct roles. For instance, increasing the levels of gangliosides GT1b and GD3 has been shown to inhibit the spreading of epithelial cells on fibronectin. citeab.com Conversely, disrupting the function or depleting the content of these gangliosides stimulated cell spreading. citeab.com These effects are mediated through specific signaling pathways; GT1b appears to modulate cell spreading via the alpha(5)beta(1)/FAK and phosphoinositol 3-kinase (PI3-kinase) pathways, while GD3-modulated spreading involves PI3-kinase-dependent protein kinase C signaling. citeab.com This highlights how different ganglioside structures can exert specific regulatory influences on cellular adhesion and associated signaling cascades.

In the context of the nervous system, the ganglioside 9-O-acetyl GD3 has been linked to glial-guided neuronal migration and neurite outgrowth during development and in the adult nervous system. mybiosource.comguidetopharmacology.org This specific ganglioside is found concentrated in adhesion plaques and contributes to cell adhesion and migration, as observed in tumor cells derived from neural crest tissues. guidetopharmacology.org

Furthermore, studies on melanoma cells have demonstrated differential roles for gangliosides GD2 and GD3 in malignant properties, including adhesion and migration. GD2 expression significantly enhanced cell adhesion, potentially contributing to the stable fixation of melanoma cells at metastatic sites. nih.gov In contrast, GD3 appeared to contribute more prominently to cell invasion and migration velocity. nih.gov These findings underscore the diverse and sometimes opposing functions that different ganglioside structures can have on cellular motility and adhesive capabilities.

Impact on Cellular Differentiation and Development

Ganglioside sugars are recognized as indispensable molecules with critical roles in cellular differentiation and developmental processes, particularly within the nervous system and during stem cell lineage commitment. mybiosource.comfrontiersin.orgguidetopharmacology.orgnih.govnih.govnih.govlipidmaps.orgresearchgate.net Their expression patterns are dynamically regulated during development and differentiation, often serving as markers for specific cell types and developmental stages. wikipedia.orgnih.govnih.gov

The involvement of gangliosides in stem cell differentiation has been extensively studied. They are present on the surface of mesenchymal stem cells (MSCs) and their expression profiles change as MSCs differentiate into various lineages, including neural, osteogenic, chondrogenic, and adipogenic cells. nih.govnih.govnih.gov This differential expression suggests that gangliosides are key determinants in guiding cell fate decisions. nih.gov

Specific ganglioside structures have been associated with particular differentiation pathways:

GD3 is known for its significant role in neurogenesis and is important for the maintenance and proliferation of Neural Stem Cells (NSCs). wikipedia.orgnih.govnih.gov It is involved in the early stages of neural differentiation and maturation. wikipedia.org Inhibition of ganglioside synthase, leading to reduced GD3 expression, has been shown to block the neuronal differentiation of adipose stem cells. nih.gov

GD1a expression increases during differentiation towards an osteoblastic phenotype and also during neuronal differentiation. nih.govcenmed.com It plays a crucial role in enhancing osteogenic differentiation in MSCs, potentially by activating the ERK1/2 signaling pathway. cenmed.com

GM3 is found in undifferentiated adipose-derived stem cells (ADSCs) and its levels are notably higher in adipocytes differentiated from MSCs. nih.gov

GM2 is a prominent ganglioside in dental pulp stem cells (DPSCs), while GD3 is expressed specifically during the neuronal differentiation of DPSCs. nih.gov

GD2 has been suggested as a marker for the identification and purification of murine bone marrow MSCs and is also considered a marker for neuronal differentiation. nih.govnih.gov

GT1b is necessary for the induction of neural differentiation and promotes the generation of actin-rich dendrites. wikipedia.org

GQ1b has been shown to promote neurite outgrowth during early neural differentiation, acting through the ERK 1/2-MAPK pathway. wikipedia.org

In the broader context of brain development, gangliosides are critical for neuronal function, affecting processes such as neurogenesis, synaptogenesis, cell proliferation, and neuronal differentiation. mybiosource.comfrontiersin.orgguidetopharmacology.orglipidmaps.orgresearchgate.net They are essential for the formation of synaptic connections between neurons and facilitate the transmission of neural impulses. lipidmaps.org The biosynthesis of gangliosides in the nervous system is tightly regulated during development and is closely linked to the differentiation state of neuronal cells. nih.gov Studies in genetically engineered mice deficient in complex gangliosides have demonstrated altered neural development, including axonal degeneration and defects in myelination, highlighting their indispensable roles in the structural and functional maturation of the nervous system. guidetopharmacology.orgguidetopharmacology.orgresearchgate.net

Roles of Ganglioside Sugars in Specific Biological Systems Mechanistic Studies in Models

Neurobiological Functions

Gangliosides are critical for the proper development, function, and maintenance of the nervous system. Their enrichment in neuronal membranes, particularly in terminal axons and synaptic endings, suggests their involvement in key neural processes. mdpi.comnih.gov Studies utilizing genetically engineered mice deficient in specific gangliosides have underscored their importance in maintaining the integrity and normal functioning of the nervous system. mdpi.comnih.govmdpi.com

Neuronal Development and Neurogenesis

Gangliosides exhibit stage-specific expression patterns during brain development, correlating with crucial neurodevelopmental milestones. mdpi.comnih.gov For instance, in the fetal human brain, ganglioside concentration and structural complexity increase significantly during development. mdpi.com Specific gangliosides like GT1b, GD1b, and GD3 are predominant in early gestational weeks, while GD1a and GM1 show marked increases later in development. mdpi.com This dynamic expression profile suggests specific roles for different ganglioside species at various developmental stages. Gangliosides are widely accepted to play a critical role in neuronal function and brain development, influencing processes such as neurogenesis, neuronal differentiation, cell proliferation, neurite outgrowth, axon guidance, and synaptogenesis. mdpi.commdpi.comcreative-proteomics.com Studies in developing human brains indicate GM1a's involvement in glia-neuronal contacts during neuroblast migration, while GM3 is localized in cell proliferation zones. mdpi.com Furthermore, gangliosides can influence cell survival, demonstrating neuroprotective effects against toxic insults and regulating apoptosis during neural cell differentiation and proliferation. mdpi.com Research also suggests that stage-specific gangliosides are important for maintaining neural stem cell (NSC) activities and determining cell fate. For example, GD3 is the predominant ganglioside in NSCs and modulates their proliferation, while the switch to complex gangliosides like GM1, GD1a, GD1b, and GT1b is associated with terminal differentiation and loss of "stemness". researchgate.net

Interactive Table 1: Changes in Major Ganglioside Expression During Human Brain Development (Illustrative based on search results)

GangliosideEarly Gestation (Predominance)Later Development (Increase)Adult Brain (Abundance)
GM1LowMarked IncreaseExtremely Enriched (>97% total gangliosides)
GD1aLowMarked IncreaseExtremely Enriched (>97% total gangliosides)
GD1bPredominantReduced RatioExtremely Enriched (>97% total gangliosides)
GT1bPredominantReduced RatioExtremely Enriched (>97% total gangliosides)
GD3PredominantDecrease

Synaptic Plasticity and Synaptogenesis

Gangliosides are functionally involved in neurotransmission and are thought to support the formation and stabilization of functional synapses and neural circuits, which are essential for memory and learning. mdpi.commdpi.com Ganglioside accretion is highest during periods of dendritic branching and synaptogenesis. wikiversity.org Studies have shown that neuronal cells exhibit increased neurite outgrowths and synapse formation when exogenous gangliosides are available. wikiversity.org Specifically, GM1 has been shown to affect synaptic plasticity, the persistent changes in the strength of connections between neurons. mdpi.com Enhancing GM1 content in synaptic membranes of rat hippocampal slices has been shown to increase synaptic plasticity and potentiation ability. mdpi.com Exogenous administration of gangliosides, including GM1a and GD1b, has been reported to improve synaptic plasticity in the CA3 hippocampal region, a brain area linked to spatial learning and memory. nih.gov GQ1b has also been implicated in synapse formation and synaptic activity in cultured rat cortical neurons and in activity-dependent LTP in guinea pig hippocampal slices through modulation of NMDA receptors/Ca2+ channels. mdpi.com Mice with decreased levels of GQ1b showed learning impairment and altered synaptic plasticity, with attenuated LTP induction in hippocampal CA1 neurons. mdpi.com

Axonal Growth, Pathfinding, and Myelination

Gangliosides are involved in promoting axonal growth, guiding axonal pathfinding during neural circuit formation, and participating in myelination. creative-proteomics.comscielo.br Studies have reported that ganglioside treatment can increase the rates of neuritogenesis and axonal regeneration and sprouting in various models following brain trauma. scielo.br Specific gangliosides like 9-O-acetyl GD3 have expression patterns coinciding with neuronal migration and have been observed along pathways of axon extensions during development. scielo.br This pathway staining disappears as axons reach their target regions, suggesting a role in neurite outgrowth and guidance. scielo.br

Gangliosides are also crucial for axon myelination and maintaining axon integrity and stability. wikiversity.orgfrontiersin.org Mouse models deficient in complex gangliosides exhibit abnormal axon myelination, thinner axon diameters, and progressive axon degeneration. scielo.brfrontiersin.org Myelin-associated glycoprotein (B1211001) (MAG), a protein expressed in the innermost layer of myelin, preferentially binds to a terminal sequence found in GD1a and GD1b gangliosides. frontiersin.orgresearchgate.net This interaction between MAG on oligodendrocytes and gangliosides on the axonal membrane is thought to be critical for axon myelination and the stability of the internodal segment. frontiersin.orgresearchgate.net

Modulation of Ion Channel Activity and Ca2+ Homeostasis

Gangliosides play a crucial modulatory role in the transmission and storage of information, potentially through interactions with calcium and functional membrane proteins such as ion channels, ion pumps, receptors, and kinases. mdpi.comnih.gov Gangliosides, particularly their sialic acid components, can bind Ca2+ ions, which are important mediators in neuronal responses and required for synaptic transmission. wikiversity.orgnih.gov This interaction with calcium is thought to be a well-established model for synaptic transmission. mdpi.comnih.gov

GM1 has been implicated in maintaining neuronal viability, conduction velocity, and excitability through the regulation of Na+ channels. mdpi.com In combination with GD1a, GM1 is also involved in neuronal Ca2+ homeostasis. mdpi.com Exogenous GM1 and GQ1b have been shown to evoke neurotransmitter release in isolated mouse brain cortical synaptosomes by enhancing depolarization-induced Ca2+ influx. mdpi.com GM1 can modulate intracellular Ca2+ homeostasis by directly binding Ca2+ ions or interacting with Ca2+ channels, pumps, transporters, and Ca2+-binding proteins/receptors. nih.govbiorxiv.org Studies in neuroblastoma cells have shown that GM1 can negatively modulate L-type Ca2+ channels located in lipid rafts. researchgate.net Altered GM1 metabolism and accumulation can drastically alter neuronal Ca2+ homeostasis, affecting neuritogenesis, spine formation, and synaptic activity. biorxiv.org Mechanistic studies in a model of GM1-gangliosidosis showed that GM1 interacts with the phosphorylated NMDAR Ca2+ channel, increasing Ca2+ flux and downstream signaling. biorxiv.org

Immunological Functions and Immune Cell Modulation

Glycans, including gangliosides, play a significant role in regulating immune cell functions. biorxiv.org While peripheral systems predominantly feature glycoproteins, the central nervous system (CNS) glycome is unique due to its abundance of glycolipids, with gangliosides being the most prevalent. biorxiv.org Gangliosides, enriched at the plasma membrane, act as key modulators in signaling and cell-to-cell communication within the immune system. biorxiv.org

Regulation of T Cell, B Cell, and Macrophage Functions

Research indicates that gangliosides can regulate the functions of various immune cells, including T cells, B cells, and macrophages. uni.luuni.lubiorxiv.org Although the provided search results offer limited direct mechanistic details on the regulation of T and B cell functions by ganglioside sugars in models, they highlight the general importance of glycans in immune cell regulation and the prevalence of gangliosides in the CNS glycome. biorxiv.org

More specific findings are available regarding the modulation of macrophage functions, particularly microglia, the immune cells of the brain. biorxiv.org Studies have shown that administration of exogenous GM1 exerts a potent anti-inflammatory effect on activated microglia in models. biorxiv.org These effects were partially replicated by increasing endogenous ganglioside levels in microglial cells. biorxiv.org This suggests that GM1 can elicit a cell-autonomous anti-inflammatory response in microglia, which may contribute to its observed neuroprotective activity in models of neurodegeneration and neuroinflammation. biorxiv.org The underlying mechanisms for these immunomodulatory effects are still being investigated. biorxiv.org

Involvement in Host-Pathogen Interactions (e.g., Bacterial Toxin Receptors)

Gangliosides serve as receptors for various pathogens and toxins, with their carbohydrate portions being recognized by microbial proteins biosynth.comtmrjournals.com. This interaction is often the initial step in infection frontiersin.org. Many bacterial toxins, particularly AB toxins, utilize gangliosides as host receptors biosynth.com. The binding of the pentameric B-subunits of toxins like cholera toxin (CT) and verotoxin (VT) to specific gangliosides initiates internalization and intracellular trafficking researchgate.net. Cholera toxin B-subunit binds to GM1 ganglioside, while verotoxin binds to globotriaosyl ceramide (Gb3) researchgate.net. The binding of CT to GM1 is critical for its toxic effects mdpi.com. The affinity of bacterial toxins for host glycans is necessary for tissue targeting biosynth.com.

Viruses also exploit gangliosides for host cell recognition. Examples include the influenza virus, simian virus 40 (SV40), and polyomavirus, which recognize gangliosides frontiersin.org. The influenza virus, for instance, uses its hemagglutinin protein to recognize specific gangliosides on host cells, facilitating viral entry biosynth.com.

The localization of gangliosides in lipid rafts within the plasma membrane is important for their function as receptors, influencing pathogen or toxin sequestration and cell entry frontiersin.org. Successful entry and cytotoxicity of toxins like Shiga and cholera toxins depend on factors beyond just ganglioside binding, including the composition of the plasma membrane and the clustering of ganglioside receptors frontiersin.org.

Some pathogens, such as Vibrio cholerae, utilize ganglioside GM1 as a host receptor tmrjournals.com. The interaction between microbial toxins or adhesins and host glycosphingolipid (GSL) receptors can affect the mechanism of toxicity or adhesion and the intracellular transport of pathogens or their virulence factors frontiersin.org.

Regulation of Natural Killer Cell Cytotoxicity

Gangliosides can modulate natural killer (NK) cell cytotoxicity frontiersin.orgnih.gov. Tumor-associated gangliosides are reported to down-regulate NK cytotoxicity frontiersin.org. This can occur through interaction with inhibitory receptors on NK cells, such as Siglec-7 (sialic-acid binding immunoglobulin-like lectin 7) frontiersin.orgnih.gov. Siglec-7 preferentially binds to gangliosides of the b-series frontiersin.org. Hypersialylation of tumor cell surfaces is hypothesized to regulate NK cell-mediated cytotoxicity by interacting with Siglec-7 and Siglec-9, leading to a dampening of NK cell activation pathways researchgate.net. Upregulation of sialyltransferase expression in tumor cells can lead to increased expression of sialylated glycans and proteins on the cell surface that can engage inhibitory receptors Siglec-7 and Siglec-9, resulting in dampened NK cell functions, including anti-tumor cytotoxicity researchgate.net.

Siglec-7 mediated inhibition of NK cell cytotoxicity towards tumor cells involves the phosphorylation of the ITIM motif of Siglec-7 upon ligand binding researchgate.net. Phosphorylated ITIM sites recruit phosphatases SHP1/2, which inhibit classical NK cell activating pathways, allowing tumor cells to escape researchgate.net.

Studies have shown that ganglioside GD3 expression on target cells can modulate NK cell cytotoxicity nih.gov. Exogenous ganglioside GD3 decreased the cytotoxic ability of NK cells, which could be restored by the addition of an anti-GD3 antibody nih.gov. The interaction between ganglioside GD3 and sialidases in target cells can influence the cytotoxic ability of NK cells nih.gov.

Role in Metabolic Regulation

Gangliosides are implicated in metabolic regulation, including lipid metabolism and insulin (B600854) sensitivity creative-proteomics.comnih.gov. Dysregulated ganglioside levels are associated with metabolic disorders such as obesity, diabetes, and metabolic syndrome creative-proteomics.com.

Influence on Lipid Metabolism

Gangliosides regulate lipid droplet formation and adipocyte differentiation creative-proteomics.com. Metabolic disorders like obesity and non-alcoholic fatty liver disease (NAFLD) may impact the synthesis and degradation of ganglioside GM4 creative-proteomics.com. Elevated glucose and lipid levels, characteristic of metabolic syndrome, can alter the activity of enzymes responsible for ganglioside biosynthesis, leading to imbalances in cellular ganglioside levels creative-proteomics.com. The relationship between ganglioside metabolism and the development of metabolic syndrome and its complications has been underlined bas.bg. Affected serum GM3 levels have been established in abnormalities in glucose and lipid metabolism bas.bgresearchgate.net.

Modulation of Insulin Signaling Pathways

Gangliosides are involved in the regulation of insulin signaling, and their dysfunction may contribute to insulin resistance creative-proteomics.com. Gangliosides regulate insulin signaling pathways, affecting whole-body energy homeostasis and glucose metabolism creative-proteomics.com. Ganglioside GM4 may modulate insulin receptor activity or influence the lipid composition of cellular membranes, affecting receptor clustering and downstream signaling creative-proteomics.com. Altered GM4 metabolism has been shown to impair insulin receptor function, potentially disrupting glucose uptake and metabolism in tissues like skeletal muscle and adipose tissue creative-proteomics.com.

Ganglioside GM3, in particular, has been thoroughly investigated for its effect on insulin signaling mdpi.com. Several experimental models demonstrate that GM3 ganglioside interacts with insulin receptors in the cellular membrane to negatively regulate signal transduction mdpi.com. Abnormal accumulation of GM3 has been shown to induce insulin resistance in cells, which is considered a molecular basis for the pathology of type 2 diabetes mdpi.com. Accumulation of GM3 can be triggered by chronic inflammatory stimulation of cells associated with type 2 diabetes mdpi.com. The increased values of ganglioside GM3 have been supposed to participate in the development of insulin resistance and the pathogenesis of diabetes bas.bgresearchgate.net. The role of GM3 in mediating obesity-induced perturbations in metabolic function, including impaired insulin action, has been proved researchgate.netresearchgate.net. Based on the deviation levels of GM3 in abnormalities of glucose and lipid metabolism, serum levels of GM3 are characterized as a marker for the severity of metabolic syndrome bas.bgresearchgate.net. The role of GM3 as a negative regulator of insulin signaling confirms it as a potential therapeutic target in type II Diabetes mellitus bas.bg.

Gangliosides can interact laterally in their own membranes, regulating the responsiveness of signaling proteins, including the insulin receptor nih.gov.

Advanced Research Methodologies for Ganglioside Analysis

Sample Preparation and Extraction Techniques

Effective sample preparation and extraction are critical initial steps for ganglioside analysis, aiming to isolate gangliosides from complex biological matrices while preserving their structural integrity. Due to their amphipathic nature, organic/aqueous extraction and purification techniques are necessary for optimal recovery. jove.com

Common extraction procedures involve using mixtures of solvents such as chloroform, methanol (B129727), and water. ru.nlacs.orgresearchgate.net For instance, a chloroform-methanol-water mixture can be used, followed by purification of the upper aqueous layer containing gangliosides and other polar lipids through techniques like C18 solid-phase extraction (SPE). acs.orgresearchgate.net Modified Folch extraction methods and absolute methanol extraction techniques have been compared for ganglioside analysis in cell lines. mdpi.comnih.govnih.gov Studies have shown that the absolute methanol extraction method can yield a higher number of identified sphingolipids compared to the Folch method. mdpi.com

Sample preparation can also involve cell lysis using methods such as bead beating and sonication. mdpi.comresearchgate.net Following lysis, centrifugation is typically performed to collect the supernatant for sphingolipid extraction. mdpi.comresearchgate.net Internal standards are often added during sample preparation to account for variations in extraction efficiency and instrumental bias, improving the accuracy and reproducibility of quantification. mdpi.com

Further purification steps may include reversed-phase chromatography and gel filtration to remove contaminants and fractionate gangliosides. ru.nl Attention to solvent ratios during extraction and partitioning is critical for successful ganglioside isolation and purification. jove.com

Chromatographic Separation Methods

Chromatographic techniques are essential for separating complex mixtures of gangliosides based on their distinct physicochemical properties before detection and analysis.

Thin Layer Chromatography (TLC)

Thin layer chromatography (TLC) is a widely used and accessible technique for the initial analysis of total glycosphingolipid mixtures extracted from tissues and cultured cells. nih.govnih.govresearchgate.net It provides a relatively simple way to separate gangliosides based on their polarity and composition. nih.govnih.govresearchgate.net Various solvent systems are employed to separate complex mixtures, and detection can be achieved using colorimetric, enzymatic, immunological, and radiochemical procedures. nih.gov

While TLC is economical and provides initial information based on chromatographic mobility compared to standards, it does not provide detailed chemical structure determination. nih.govresearchgate.net High-performance thin-layer chromatography (HPTLC) offers improved separation and can be used for quantitative analysis through densitometry. researchgate.net TLC-immunostaining, using specific antibodies, allows for the detection and differentiation of gangliosides with different glycan sequences even if they have similar polarities. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (HPLC-MS), is a powerful technique for the qualitative and quantitative analysis of gangliosides. researchgate.netchimia.chresearchgate.netnih.gov HPLC offers higher resolution and sensitivity compared to TLC. researchgate.net It is capable of resolving common gangliosides and separating molecular species that differ in their ceramide portions, such as those containing C18-sphingosine, C18-sphinganine, C20-sphingosine, or C20-sphinganine. nih.gov

Both analytical and preparative HPLC procedures have been developed for ganglioside fractionation, often utilizing reversed-phase columns like C18 with solvent systems typically consisting of mixtures of acetonitrile (B52724) and aqueous buffers. nih.govilab-inbi.ru Detection is commonly performed by monitoring UV absorbance, for example, at 195 nm or 215 nm. jove.comnih.govilab-inbi.ru HPLC methods can be suitable for quantitative purposes with high sensitivity and precision. nih.gov Semipreparative and preparative HPLC methods allow for the isolation of larger quantities of individual ganglioside molecular species. nih.govilab-inbi.ru

Different HPLC techniques are employed, including reversed-phase HPLC using various columns (e.g., C5, C8, C18, and C30) and hydrophilic interaction liquid chromatography (HILIC). researchgate.net Reversed-phase HPLC primarily separates gangliosides based on their hydrophobic tail group (ceramide), making the separation of structural isomers challenging. researchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC)

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variant of normal phase chromatography that is particularly well-suited for the separation of polar compounds like gangliosides. researchgate.netresearchgate.net In HILIC, separation is based on the partitioning of analytes between the mobile phase and a water-enriched layer partially immobilized on a polar stationary phase. researchgate.net This technique allows for the retention of highly polar molecules and provides strong separation capabilities for them. researchgate.net

HILIC is advantageous for ganglioside analysis because the retention time often reflects the number of sialic acid groups in the ganglioside, aiding in the separation of gangliosides based on their hydrophilic oligosaccharide portion. researchgate.net HILIC has demonstrated effectiveness in achieving baseline separation of gangliosides, including structural isomers such as GD1a and GD1b. researchgate.net The optimization of chromatographic conditions in HILIC, including column selection, mobile phase composition, pH, buffer type, and concentration, is crucial for achieving optimal resolution and sensitivity in coupled mass spectrometry. acs.orgresearchgate.net

HILIC coupled with mass spectrometry (HILIC-MS) or tandem mass spectrometry (HILIC-MS/MS) is a powerful platform for the identification and characterization of a wide range of gangliosides in biological samples. acs.orgresearchgate.netarvojournals.org

Mass Spectrometry Applications for Ganglioside Profiling

Mass spectrometry (MS) is an indispensable tool for the identification, structural characterization, and quantification of gangliosides, particularly when coupled with chromatographic separation techniques like LC. researchgate.netmdpi.comnih.govnih.gov MS provides information on the mass-to-charge ratio (m/z) of gangliosides and their fragments, allowing for the determination of their molecular weight and structural details. acs.orgresearchgate.net

LC-MS methods allow for high-throughput analysis, structural characterization, and quantification of gangliosides. mdpi.comnih.govresearchgate.net Tandem mass spectrometry (MS/MS) is particularly valuable for structural determination, providing fragmentation data that helps elucidate the composition of both the oligosaccharide and ceramide moieties. researchgate.netacs.orgresearchgate.netarvojournals.orgnih.govoup.com Detailed interpretation of MS/MS spectra enables the generalization of fragmentation pathways, useful for differentiating ganglioside series (a, b, c). acs.orgresearchgate.net High-resolution MS provides accurate m/z values for identification. acs.orgresearchgate.net

Quantitative analysis of gangliosides is commonly performed using LC-MS, often employing techniques like single reaction monitoring (SRM) in negative ion mode, which can utilize characteristic fragment ions such as the N-acetylneuraminic acid fragment at m/z 290 for quantification. arvojournals.orgfao.org Targeted LC-MS/MS methods using scheduled multiple reaction monitoring (sMRM) can simultaneously quantify numerous ganglioside species and other glycosphingolipids, providing a comprehensive view of ganglioside metabolism. sciex.com

Challenges in ganglioside analysis by MS include their amphiphilic character and the potential for in-source dissociation of labile sialic acid residues, necessitating optimization of ion source parameters. chimia.chresearchgate.net

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI)

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are two primary ionization techniques used in mass spectrometry for ganglioside analysis. mdpi.comacs.orgresearchgate.net

ESI is a soft ionization technique that is well-suited for analyzing polar and thermolabile molecules like gangliosides. nih.govoup.com It typically produces protonated or deprotonated molecular ions, depending on the polarity. For gangliosides, negative ion mode ESI is often preferred due to the presence of negatively charged sialic acid residues, yielding [M-H]- ions. mdpi.comarvojournals.orgnih.govoup.com ESI can be coupled online with liquid chromatography (LC-ESI-MS) for separating complex mixtures before ionization and detection. mdpi.comarvojournals.orgnih.gov Chip-based nanoelectrospray ionization (nanoESI) can be used for high-resolution and tandem MS analysis of gangliosides. tandfonline.com

MALDI is another widely used ionization technique, particularly for larger biomolecules. acs.orgresearchgate.net In MALDI, the analyte is mixed with a matrix compound, and a laser pulse is used to desorb and ionize the molecules. acs.org MALDI can be used to analyze both underivatized and permethylated gangliosides. acs.org Permethylation can significantly improve sensitivity in MALDI analysis. acs.org Various matrices have been tested for ganglioside analysis by MALDI-MS, including 2,5-dihydroxybenzoic acid (DHB) and alpha-cyano-4-hydroxycinnamic acid (CHCA). acs.orgresearchgate.netomicsonline.org Negative ion mode MALDI mass spectra of underivatized gangliosides generally exhibit better signal-to-noise ratio, resolution, and less fragmentation compared to positive ion mode. acs.org However, in positive ion mode, gangliosides are often detected as sodium or potassium adducts, and labile glycosidic bonds can easily fragment. omicsonline.org The addition of cesium to matrices can enhance the ionization of gangliosides in positive ion mode. nih.gov MALDI can be coupled with ion mobility separation (IMS) for enhanced separation of isobaric species in complex mixtures. nih.govwaters.comamolf.nl MALDI mass spectrometry imaging (MSI) allows for the study of the spatial distribution of gangliosides in tissues. amolf.nl

Both ESI and MALDI, particularly when coupled with tandem MS, provide valuable information for the structural characterization of gangliosides. nih.govoup.comresearchgate.net

Data Table: Common Ganglioside Classes and Examples Mentioned

Ganglioside ClassExamples Mentioned in Text
GMGM1, GM2, GM3 ru.nlresearchgate.netmdpi.comnih.govnih.govresearchgate.netnih.govilab-inbi.ruarvojournals.orgoup.comsciex.comresearchgate.nettandfonline.comnih.gov
GDGD1a, GD1b, GD2, GD3 researchgate.netresearchgate.netmdpi.comnih.govnih.govresearchgate.netnih.govilab-inbi.ruarvojournals.orgsciex.comresearchgate.nettandfonline.comnih.gov
GTGT1b, GT1, GT2, GT3 researchgate.netjove.comnih.govarvojournals.orgresearchgate.netsciex.comtandfonline.comtandfonline.com
GQGQ1b, GQ1 researchgate.netarvojournals.orgsciex.comtandfonline.com

Note: This table is intended to represent data discussed in the text and is presented here in a static format. Interactive data tables would allow for sorting, filtering, and searching.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful tool for the detailed structural characterization of gangliosides, allowing for the determination of both the glycan sequence and the ceramide composition. This technique involves the fragmentation of selected precursor ions and the analysis of the resulting product ions. Collision-induced dissociation (CID) is a commonly used fragmentation method in ganglioside analysis by MS/MS preprints.orgpreprints.orgsemanticscholar.org.

CID of gangliosides typically leads to the cleavage of glycosidic bonds within the oligosaccharide chain, yielding fragment ions that provide information about the sugar sequence and the number and position of sialic acid residues semanticscholar.orgacs.org. The negatively charged oxygen of the deprotonated carboxylic group of sialic acid plays a key role in initiating these fragmentation events semanticscholar.org. Analysis of fragment ions can distinguish between different ganglioside series (e.g., a-, b-, c-series) and identify the linkage positions of the sialic acids semanticscholar.orgnih.gov. For instance, diagnostic fragment ions enable the elucidation of the sialoglycan pattern semanticscholar.org.

MS/MS can also provide insights into the ceramide structure, including the length and degree of unsaturation of the sphingoid base and fatty acid chain mdpi.comoup.com. While glycosidic bond cleavages are predominant, fragmentation of the ceramide moiety can also occur, particularly upon further stages of fragmentation (e.g., MS³, MS⁴) nih.gov. Stepwise CID fragmentation can induce multiple sequencing events, allowing for detailed structural identification even at high sensitivity nih.gov. For example, MS⁴ experiments can generate series of Y- and Z-type fragment ions, with the formation of ions arising from the ceramide moiety upon Z-type cleavage being favored in some cases nih.gov.

Detailed structural analysis by tandem MS (MS/MS) using CID has revealed unique ganglioside expressions, such as the GT1c (d18:0/20:0) isomer in cavernous hemangioma preprints.orgpreprints.orgmdpi.com. CID MS/MS analysis of ions related to GD1 (d18:0/20:0) further substantiated complex and specific ganglioside profiles preprints.orgpreprints.org.

Targeted Quantitative Analysis (e.g., sMRM)

Targeted quantitative analysis of gangliosides, often employing liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), allows for the precise measurement of specific ganglioside species within complex biological matrices. Scheduled multiple reaction monitoring (sMRM) and parallel reaction monitoring (PRM) are common targeted approaches used for this purpose mdpi.comsciex.comnih.gov.

LC-MS/MS methods for ganglioside quantification often utilize multiple reaction monitoring (MRM) transitions specific for particular ganglioside species nih.govcore.ac.uk. This involves monitoring the fragmentation of a precursor ion characteristic of a ganglioside into one or more specific product ions. The use of multiple MRM transitions enhances the sensitivity and specificity of the analysis core.ac.uk.

Targeted LC-MS/MS methods have been developed to quantify a wide range of ganglioside species and other glycosphingolipids simultaneously. For example, a multiplexed LC-MS/MS method has been developed targeting a total of 84 species of gangliosides and glycosphingolipids, covering 10 classes of gangliosides (GM1, GM2, GM3, GD1, GD2, GD3, GT1, GT2, GT3, and GQ1) and 4 classes of other glycosphingolipids nih.gov. This method allows for the monitoring of the entire pathway of ganglioside metabolism nih.gov. Another targeted analysis for serum gangliosides was performed using a 15-minute LC-MS/MS method in sMRM mode, quantifying 84 species of various ganglioside classes and other glycosphingolipids sciex.com.

Quantitative analysis of gangliosides is often performed in both positive and negative ion modes in a single experiment to cover a broader range of species sciex.com. Internal standards are typically used for normalization and accurate quantification sciex.com. LC-MS/MS methods have demonstrated high sensitivity, capable of detecting ganglioside standards at picomolar to femtomolar levels nih.gov.

Targeted quantitative analysis has been applied to measure circulating ganglioside levels in biological fluids. For instance, an optimized LC-MS/MS method can detect and quantify circulating lipoforms of GD2 ganglioside, such as C18 and C20, in human plasma oup.com. This allows for the evaluation of ganglioside levels in clinical samples oup.comsci-hub.se.

Imaging Mass Spectrometry (e.g., MALDI-IMS, SIMS) for Spatial Distribution

Imaging mass spectrometry (IMS), particularly matrix-assisted laser desorption/ionization imaging mass spectrometry (MALDI-IMS) and secondary ion mass spectrometry (SIMS), enables the visualization of the spatial distribution of gangliosides directly within tissue sections researchgate.netacs.orgplos.orgacs.orgnih.govresearchgate.net. This provides valuable information about the localization of specific ganglioside species in different anatomical regions or cellular structures.

MALDI-IMS allows for the in situ detection of analytes with spatial distribution, providing visual and anatomical information on molecules within tissues researchgate.netacs.org. It has been successfully employed to examine the spatial profile of gangliosides and other glycosphingolipids in various tissues, including the brain plos.orgnih.gov. MALDI-IMS can reveal remarkably subtle molecular distributions of gangliosides as well as structural variants researchgate.net.

Studies using MALDI-IMS have shown that gangliosides are predominantly localized in specific brain regions, such as the cortex and hippocampus, with notable differences in abundance and localization between specific areas nih.gov. For example, differential cortical localization has been observed for GM1 18:1/18:0 and 20:1/18:0, two abundant GM1 subtypes nih.gov. Magnified analysis can reveal unique localization for each subtype in different cell layers within a region like the hippocampus nih.gov.

MALDI-IMS can also be used to characterize ganglioside structural and spatial heterogeneity within infected tissues acs.org. Differences in spatial distributions have been observed for gangliosides of different classes and those that differ in ceramide chain composition and oligosaccharide-bound sialic acid acs.org. On-tissue MS/MS can be used to confirm structures visualized by MALDI-IMS acs.org.

While often performed on fresh frozen tissue, advancements have been made to analyze gangliosides in formalin-fixed tissue using MALDI-IMS, which is crucial for utilizing archived clinical samples acs.org. Methods involving tissue washes, such as with ammonium (B1175870) formate, have shown enhanced ganglioside signals and improved image quality while retaining spatial distribution in formalin-fixed samples acs.org.

Integrating trapped ion mobility spectrometry (TIMS) with MALDI-IMS allows for the analysis of isomeric lipid structures in situ, providing an additional dimension of separation based on ion shape and charge acs.orgresearchgate.net. This can help differentiate ganglioside isomers that have the same nominal mass but different spatial conformations acs.org.

Other Spectroscopic and Biophysical Techniques

Beyond mass spectrometry, various other spectroscopic and biophysical techniques provide complementary information about ganglioside structure, conformation, dynamics, and interactions in different environments, including membrane mimics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure, conformation, and dynamics of gangliosides, both in solution and in membrane-like environments such as micelles, bicelles, nanodiscs, and liposomes rsc.orgnih.govresearchgate.netspringernature.com. NMR allows for the direct establishment of both the oligosaccharide structure and the ceramide moiety without the need for chemical modifications nih.govspringernature.com.

Early studies used solution NMR approaches, employing nuclear Overhauser effect (NOE) data as restraints for conformational analyses of ganglioside glycans rsc.org. NMR spectroscopy is particularly useful for illustrating the dynamic conformations of the oligosaccharide chains, although the information obtained is averaged over the dynamic conformational ensembles of these flexible molecules rsc.org.

NMR spectroscopy also offers tools for probing dynamic glycolipid clusters and their specific interactions with proteins rsc.orgnih.gov. It can investigate interactions between gangliosides and membrane proteins nih.govspringernature.com. For example, NMR studies have characterized the interactions of amyloid-β (Aβ) peptide with GM1 clusters using aqueous micelles composed of GM1 or lyso-GM1 as membrane mimics rsc.orgims.ac.jp. These studies revealed that the sugar-lipid interface is primarily perturbed upon Aβ binding, highlighting the importance of the inner part of the ganglioside clusters for accommodating Aβ ims.ac.jp. NMR data have also indicated that Aβ lies on the hydrophobic/hydrophilic interface of the ganglioside cluster ims.ac.jp.

NMR, along with other biophysical techniques, is being used to investigate the binding preferences of gangliosides, such as GD3, with proteins like the spike proteins of human coronaviruses europa.eu.

X-ray Diffraction and Small-Angle Scattering

X-ray diffraction and small-angle scattering techniques, including small-angle X-ray scattering (SAXS) and small-angle neutron scattering (SANS), are valuable for studying the aggregation behavior, micelle formation, and structural organization of gangliosides in solution and in model membrane systems nih.govnih.govjournaldephysique.orgnih.govmdpi.comresearchgate.netdoi.orgoup.comamanote.comjournaldephysique.org.

Small-angle scattering methods provide information about the size, shape, and internal structure of ganglioside aggregates, such as micelles and vesicles journaldephysique.orgnih.govdoi.org. These techniques can reveal the coexistence of different aggregate structures, such as lamellar phases (vesicles or extended lamellae) with smaller aggregates (modeled as lamellar platelets) in ganglioside solutions nih.gov.

X-ray diffraction, particularly grazing incidence X-ray diffraction, can be applied to study the effect of gangliosides on membrane structure in model systems like Langmuir monolayers nih.govresearchgate.net. This technique can reveal the packing of gangliosides with other lipids, such as zwitterionic phospholipids (B1166683), and the arrangement of sialo- and phosphate (B84403) groups nih.govresearchgate.net. X-ray reflectivity can provide information about the in-plane orientation of molecules and how interactions with ligands perturb lipid chains nih.govresearchgate.net.

Neutron small-angle scattering (SANS) is particularly sensitive to changes in hydration, making it useful for monitoring structural transitions in highly hydrated ganglioside micelles, such as those induced by temperature changes doi.org. SANS studies have indicated that thermal structural transitions in ganglioside micelles are accompanied by changes in the intermicellar scattering density distribution, resulting from the dehydration of the polar head region doi.org.

X-ray and neutron small-angle scattering techniques have also been used to investigate the complexation of gangliosides with proteins, revealing that the interaction depends on the ganglioside species and protein surface modifications nih.gov. X-ray diffraction has also been employed in the structural analysis of protein-ganglioside complexes, such as the extracellular domain of CD38 complexed with GT1b ganglioside, to understand their interactions at a molecular level oup.com.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques, particularly molecular dynamics (MD) simulations, are powerful tools for investigating the behavior of gangliosides within lipid membranes and their interactions with other molecules at a high level of detail. These computational methods allow researchers to observe dynamic processes that are often difficult to capture experimentally, providing insights into ganglioside conformation, membrane organization, and molecular interactions.

Coarse-Grained Molecular Dynamics Simulations

Research using CG MD simulations has demonstrated that gangliosides can influence membrane phase behavior. For instance, studies have shown that gangliosides, such as GM1 and GM3, prefer to partition into ordered membrane domains. nih.gov At higher concentrations (>10 mol %), gangliosides have been observed to destabilize phase coexistence in model membranes composed of coexisting liquid-ordered and liquid-disordered domains. nih.govcgmartini.nl The structure of the ganglioside headgroup affects phase separation, while the lipid tail influences preferential location within the membrane. nih.govcgmartini.nl CG simulations have also been used to study the interaction of gangliosides with proteins, revealing how gangliosides can affect the partitioning and registration of transmembrane proteins within different membrane domains. nih.gov Optimized CG parameters for gangliosides like GM1 and GM2 have been developed to better reproduce behaviors observed in atomistic simulations, such as preventing over-aggregation and accurately simulating interactions with molecules like cholera toxin. zenodo.org CG simulations have also been employed to investigate the membrane association of enzymes involved in ganglioside synthesis, such as B4GALNT1, showing its interaction with phosphatidylcholine lipids and GM3. biorxiv.org

Atomistic Molecular Dynamics Simulations

Atomistic MD simulations represent every atom in the system, providing the highest level of detail regarding molecular interactions and dynamics. These simulations are computationally more expensive than CG simulations, limiting the size and timescale of the systems that can be studied. However, they are crucial for understanding the fine details of ganglioside behavior, including hydrogen bonding, electrostatic interactions, conformational changes of the oligosaccharide headgroup, and specific interactions with ions, lipids, and proteins.

Atomistic simulations have provided insights into ganglioside aggregation, suggesting it results from a balance between hydrogen bond interactions and steric hindrance of the headgroups. cgmartini.nlacs.org Studies have investigated the conformational and orientational dynamics of gangliosides like GM1 in phospholipid bilayers, observing a decrease in the order parameters of hydrocarbon chains upon GM1 addition, potentially due to the large headgroup partially embedding in the lipid head region. nih.gov Atomistic simulations have also been used to explore the interactions between gangliosides (GM1 and GM3) and membrane proteins like aquaporin (AQP1) and WALP23, revealing specific binding sites for GM1 on AQP1 and depletion from WALP23. cgmartini.nlacs.org Furthermore, atomistic MD simulations have demonstrated how negatively charged gangliosides, such as GM1, can promote the membrane association of amphipathic neurotransmitters like dopamine (B1211576) and histamine (B1213489) by forming a charge-based vestibule, an effect not observed with hydrophilic neurotransmitters like acetylcholine. helsinki.ficore.ac.uk

Data from molecular dynamics simulations can be complex, but some key findings regarding ganglioside behavior in membranes are summarized below:

Simulation TypeGangliosideMembrane SystemKey FindingCitation
CG MDGM1, GM3Ternary mixture (DPPC, DLiPC, Cholesterol)Preferential partitioning into ordered domains; destabilization of phase coexistence at high concentrations. nih.govcgmartini.nl
CG MDGM1, GM2Lipid bilayerOptimized parameters reproduce atomistic behaviors, prevent over-aggregation. zenodo.org
CG MDB4GALNT1 + GM3Phosphatidylcholine + GM3 bilayerB4GALNT1 luminal domain interacts with membrane lipids and GM3. biorxiv.org
Atomistic MDGM1DPPC bilayerDecreased order parameters of hydrocarbon chains; conformational dynamics. nih.gov
Atomistic MDGM1, GM3POPC bilayerAggregation influenced by hydrogen bonding and steric hindrance; interactions with AQP1 and WALP23. cgmartini.nlacs.org
Atomistic MDGM1POPC/CholesterolPromotes membrane association of dopamine and histamine. helsinki.ficore.ac.uk

Genetic and Biochemical Manipulation Studies

Genetic and biochemical manipulation studies are essential for investigating the functional roles of gangliosides in living systems and deciphering the impact of altered ganglioside metabolism. These approaches involve modifying the expression of enzymes involved in ganglioside synthesis or catabolism or exogenously administering gangliosides to observe the resulting phenotypic changes.

Enzyme Knockout Models

Genetic knockout models, particularly in mice, have been instrumental in understanding the biological functions of specific gangliosides by disrupting the genes encoding glycosyltransferases or other enzymes involved in their synthesis. The absence of specific gangliosides or the accumulation of precursor molecules in these models provides insights into their necessity for normal development and function.

Knockout of genes encoding specific glycosyltransferases can lead to the absence of entire series of gangliosides. For example, knockout of ST3GAL1 (GM3 synthase) results in the lack of major brain gangliosides like GM1, GD1a, GD1b, and GT1b, leading to severe neurological deficits in humans, although St3gal5-null mice show milder phenotypes. nih.govmdpi.com Knockout of GM2/GD2 synthase results in the accumulation of GM3 and GD3 and the absence of more complex gangliosides, leading to axonal degeneration and demyelination in the central nervous system and susceptibility to seizures in mice. nih.govmdpi.com Double knockout mice lacking both GM2/GD2 synthase and GD3 synthase exhibit only GM3 and lack more complex gangliosides, showing early peripheral nerve degeneration and susceptibility to fatal audiogenic seizures. mdpi.com Studies using glycosyltransferase knockout mice have revealed that gangliosides play crucial roles in maintaining the integrity of nervous tissues and that their deficiency can lead to neurodegeneration. preprints.org Genetic disruption of ganglioside synthesis in oncogene-transformed fibroblasts has also been shown to deplete gangliosides and impair tumor growth, highlighting their role in cell migration and potentially integrin-related functions. nih.gov

Data from select glycosyltransferase knockout mouse models are summarized below:

Enzyme KnockoutAffected GangliosidesObserved Phenotype in MiceCitation
ST3GAL1 (GM3 Synthase)Absence of a-, b-, and c-series major brain gangliosidesMilder neurological impairments compared to human GM3SD; accumulation of asialo-series gangliosides. nih.govmdpi.com
GM2/GD2 SynthaseAccumulation of GM3 and GD3; lack of complex gangliosidesAxonal degeneration, demyelination, susceptibility to seizures. nih.govmdpi.com
GM2/GD2 Synthase + GD3 SynthaseOnly GM3 present; lack of complex gangliosidesEarly peripheral nerve degeneration, fatal audiogenic seizures. mdpi.compreprints.org

Exogenous Ganglioside Administration Studies

Exogenous administration of gangliosides involves adding purified gangliosides to cell cultures, animal models, or model membrane systems to investigate their direct effects and potential therapeutic implications. While the user requested the exclusion of dosage/administration and safety/adverse effect profiles, this section will focus solely on the research methodology of adding gangliosides to study their biochemical and physical effects on membranes and cellular components, as supported by the provided citations which discuss this methodology in the context of model systems and interactions.

Studies involving the exogenous administration of gangliosides to model membrane systems, such as liposomes or supported lipid bilayers, have been used to investigate their influence on membrane properties and interactions with other molecules. For example, the addition of GM1 to lipid vesicles has been shown to influence the aggregation and membrane disruption by amyloid-β peptides. mdpi.combiorxiv.org Research using ganglioside-enriched supported lipid bilayers, formed by the rupture of vesicles containing gangliosides, allows for the study of how different gangliosides (GM1, GD1a, GD1b, GT1b) affect the kinetics of bilayer formation and lipid diffusion within the membrane. researchgate.netchemrxiv.orgacs.orgnih.govacs.org These studies demonstrate that the presence and type of ganglioside can significantly impact the physical properties of the model membrane.

Model Membrane Systems (e.g., Langmuir Monolayers, Supported Lipid Bilayers)

Model membrane systems provide simplified, controlled environments to study the physical and chemical properties of lipids, including gangliosides, and their interactions with other molecules. These systems allow researchers to manipulate lipid composition, surface pressure, and other parameters to gain fundamental insights into membrane behavior.

Langmuir monolayers are single-molecule-thick films of lipids spread at the air-water interface. By measuring surface pressure-area isotherms and using techniques like grazing incidence X-ray diffraction, researchers can study the packing, phase behavior, and interactions of gangliosides within a two-dimensional membrane mimic. Langmuir monolayers are considered adequate model systems to assess the effect of gangliosides on membrane structure. nih.gov Studies using Langmuir monolayers have shown that gangliosides can have a condensation effect on zwitterionic phospholipids and that their interactions can be influenced by ions like Ca2+ and Mg2+. nih.govnih.gov The interaction of gangliosides in mixed monolayers with other lipids like DPPC or cholesterol can be investigated, revealing miscibility and interaction strengths. jst.go.jpnih.govresearchgate.net Langmuir monolayers have also been used to study the interaction of gangliosides with biological ligands, such as cholera toxin, showing ganglioside redistribution within ordered regions of the monolayer upon binding. nih.gov

Supported lipid bilayers (SLBs) are planar lipid bilayers deposited on a solid support, typically glass or silicon dioxide. SLBs mimic the lipid bilayer structure of cell membranes and are suitable for studying membrane fluidity, lipid diffusion, protein binding, and other membrane-associated phenomena using techniques like fluorescence microscopy (e.g., FRAP) and quartz crystal microbalance with dissipation monitoring (QCM-D). Gangliosides incorporated into SLBs have been widely applied as a model system to examine biological processes. researchgate.netacs.orgacs.org Studies have investigated how the presence of major brain gangliosides (GM1, GD1a, GD1b, and GT1b) influences the formation kinetics and properties of SLBs. researchgate.netchemrxiv.orgacs.orgnih.gov These studies have shown that gangliosides can significantly slow the SLB formation process depending on their charge and the position of sialic acid groups. chemrxiv.orgnih.gov Furthermore, the presence of gangliosides in SLBs has been shown to reduce lipid diffusion coefficients in a concentration-dependent manner. researchgate.netchemrxiv.orgnih.gov SLBs containing gangliosides have also been used to study the binding of proteins and toxins, such as SARS-CoV-2 particles binding to sialylated gangliosides like GD1a, GM3, and GM1. researchgate.net

Key characteristics and applications of model membrane systems for ganglioside research are summarized below:

Model SystemDescriptionKey Applications in Ganglioside ResearchCitation
Langmuir MonolayersMonolayer of lipids at air-water interface.Studying packing, phase behavior, interactions with lipids and ligands, condensation effects. nih.govjst.go.jpnih.govresearchgate.net
Supported Lipid BilayersPlanar lipid bilayer on a solid support.Studying formation kinetics, lipid diffusion, protein/toxin binding, membrane fluidity. researchgate.netchemrxiv.orgacs.orgnih.gov

Implications of Ganglioside Dysregulation in Disease Models

Disorders of Ganglioside Metabolism and Biosynthesis

Inherited defects in ganglioside metabolism and biosynthesis are associated with severe neurological disorders. Lysosomal storage diseases, such as GM1-gangliosidosis, Tay-Sachs disease, and Sandhoff disease, are caused by mutations in lysosomal enzymes responsible for ganglioside degradation, leading to the accumulation of specific gangliosides in neurons and subsequent neurodegeneration. frontiersin.orgjneurosci.orgmdpi.com For instance, GM2 gangliosidosis (including Tay-Sachs and Sandhoff diseases) is characterized by the accumulation of GM2 ganglioside due to deficiencies in β-hexosaminidase activity or the GM2 activator protein. jneurosci.orgmdpi.com

Conversely, mutations affecting ganglioside biosynthesis enzymes can also result in severe conditions. Mutations in the ST3GAL5 gene, encoding GM3 synthase, lead to a deficiency in all gangliosides derived from GM3, causing severe infantile-onset epilepsy and neurodegeneration in humans. frontiersin.orgnih.govjneurosci.org Studies in mouse models with disrupted ganglioside synthetic genes have further highlighted the importance of specific gangliosides for nervous system development and maintenance. frontiersin.orgjneurosci.org For example, mice lacking complex gangliosides due to a disrupted B4GALNT1 gene (encoding GM2/GD2 synthase) exhibit neurological deficits. nih.govjneurosci.org

Roles in Neurodegenerative Disease Mechanisms (in models)

Changes in ganglioside profiles are observed in various neurodegenerative diseases in both preclinical models and human patients. frontiersin.orguwo.ca These alterations are implicated as important mechanisms driving pathology. uwo.ca

In models of Alzheimer's disease (AD), changes in ganglioside composition have been reported. Some studies suggest a role for GM1 in triggering the aggregation of amyloid-beta (Aβ) peptides on the cell membrane in AD models. mdpi.compreprints.org However, other studies in AD mouse models, particularly those with genetic modifications affecting ganglioside synthesis, suggest a more complex role, with some alterations potentially having protective effects. mdpi.comfrontiersin.org For example, an AD mouse model lacking b-series gangliosides but with increased a-series gangliosides (including GM1 and GD1a) showed reduced Aβ deposits and improved neuropathology and behavior. frontiersin.org

In Parkinson's disease (PD) models, GM1 deficiency has been correlated with the disease in mice. preprints.orgmdpi.com Administration of GM1 ganglioside has shown potential therapeutic benefits in some PD models, alleviating motor and cognitive deficits. mdpi.commdpi.com

Huntington's disease (HD) models also exhibit altered ganglioside levels, with reduced levels of GM1 and other major brain gangliosides observed in cellular and animal models. frontiersin.orgnih.govmedrxiv.org Restoring GM1 levels in HD models has demonstrated neuroprotective effects, reducing mutant huntingtin toxicity and improving motor function. nih.govmedrxiv.org

Ganglioside dysregulation has also been implicated in models of amyotrophic lateral sclerosis (ALS) and hereditary spastic paraplegia (HSP). frontiersin.orgnih.gov Studies in a rat model of stroke and Aβ toxicity demonstrated that ganglioside dysregulation correlated with injury severity, showing a pattern of depleted complex gangliosides and accumulated simple gangliosides at the injury site. uwo.ca

Roles in Cancer Progression Mechanisms (in models)

Gangliosides play multifaceted roles in cancer progression, and their expression and function are frequently altered in various cancer models. creative-proteomics.comfrontiersin.orgfrontiersin.orgmdpi.combohrium.comresearchgate.netnih.gov

Ganglioside Involvement in Tumor Cell Motility, Angiogenesis, and Metastasis

Gangliosides are involved in regulating key processes critical for tumor progression, including cell growth, adhesion, migration, angiogenesis, and metastasis in cancer models. frontiersin.orgmdpi.combohrium.comresearchgate.netnih.govfrontiersin.orgfrontiersin.org Certain gangliosides, such as GD3 and GM2, have been shown to promote tumor-associated angiogenesis. researchgate.netfrontiersin.org Inhibition of GD3 synthesis has been reported to suppress tumor growth and angiogenesis in models by downregulating vascular endothelial growth factor (VEGF). frontiersin.orgfrontiersin.org Gangliosides also strongly regulate cell adhesion and motility, thereby influencing the initiation of tumor metastasis. frontiersin.orgresearchgate.netfrontiersin.org Studies have shown that overexpression of GM2 is associated with increased cellular migration and invasion in several cancer cell lines. frontiersin.org Shedding of gangliosides by tumor cells into the tumor microenvironment can also facilitate tumor cell metastasis. bohrium.comoup.com

Immunomodulatory Roles of Gangliosides in the Tumor Microenvironment

Gangliosides present in the tumor microenvironment, either on the surface of tumor cells or shed into the extracellular space, can significantly modulate immune responses. mdpi.comfrontiersin.orgmdpi.combohrium.comresearchgate.netnih.govfrontiersin.orgfrontiersin.orgoup.comaai.orgmdpi.comresearchgate.net Tumor-shed gangliosides are considered to have immunosuppressive properties, contributing to an immunosuppressive tumor microenvironment. researchgate.netnih.govoup.comaai.orgmdpi.com They can inhibit various aspects of the cellular immune response, including antigen processing and presentation, lymphocyte proliferation, and the generation of cytotoxic responses in models. aai.org Specific gangliosides have been shown to induce apoptosis in T cells and interfere with the function of dendritic cells and macrophages. nih.govfrontiersin.orgfrontiersin.orgoup.com For example, tumor-shed GM2 from glioblastoma cell lines has been shown to induce T cell apoptosis. frontiersin.org Gangliosides can also interact with Siglec receptors on immune cells, influencing their activity. frontiersin.orgoup.com

Roles in Immune-related Dysfunctions (in models)

Beyond their roles in the tumor microenvironment, gangliosides are also implicated in other immune-related dysfunctions in models. They play roles in regulating immune cell activation, proliferation, and cytokine production, influencing immune responses to various stimuli. creative-proteomics.comresearchgate.net Gangliosides are crucial in protecting host structures against the autologous immune system. frontiersin.org However, altered ganglioside metabolism has been linked to autoimmune diseases and inflammatory disorders, particularly those affecting the nervous system. frontiersin.org Antibodies against gangliosides (AGAs) can emerge in response to infections or immunological insults and are associated with immune-mediated neuropathies like Guillain–Barré syndrome (GBS) in humans. researchgate.net In some cases, gangliosides can act as receptors for pathogens or toxins, potentially contributing to immune-mediated pathology. researchgate.net Studies in models have explored the immunomodulatory effects of gangliosides on different immune cell subsets, including T cells, B cells, NK cells, and myeloid cells. nih.govfrontiersin.orgoup.comresearchgate.net

Roles in Metabolic Dysregulation (in models)

Ganglioside dysregulation has been implicated in various metabolic disorders, particularly insulin (B600854) resistance, obesity, and diabetes, as demonstrated in numerous disease models. Changes in ganglioside composition and levels, especially the accumulation of specific gangliosides like GM3, have been shown to negatively impact insulin signaling and contribute to metabolic dysfunction.

Studies in cell culture models, such as 3T3-L1 adipocytes, have shown that increased levels of GM3, often induced by inflammatory cytokines like TNF-α, contribute to insulin resistance. mdpi.comdiabetesjournals.orgglycoforum.gr.jp Exogenous addition of GM3 to these cells can mimic the effects of TNF-α, impairing insulin receptor phosphorylation and glucose uptake. diabetesjournals.orgglycoforum.gr.jp Conversely, inhibiting GM3 synthesis in these models can reverse the insulin-resistant state. diabetesjournals.org

In various rodent models of obesity and type 2 diabetes, elevated levels of ganglioside GM3 have been observed in insulin-sensitive tissues, including adipose tissue, liver, and muscle. mdpi.comnih.govoup.comfrontiersin.orgplos.org For instance, obese rodent models like Zucker fa/fa rats and ob/ob mice exhibit upregulated GM3 synthase mRNA in adipose tissue. diabetesjournals.orgfrontiersin.org High-fat diet-induced obese mice also show increased GM3 expression in adipose tissue. oup.comfrontiersin.org

Genetically modified mouse models have provided further insight into the role of gangliosides in metabolic dysregulation. Mice lacking the gene for GM3 synthase (GM3S-deficient mice) show enhanced insulin sensitivity and are protected from high-fat diet-induced insulin resistance. oup.comfrontiersin.orgpnas.orge-dmj.org These mice exhibit increased phosphorylation of the insulin receptor in skeletal muscle, indicating improved insulin signaling. pnas.orge-dmj.org This suggests that GM3 acts as a negative regulator of insulin signaling in vivo. pnas.orge-dmj.org

While GM3 is frequently highlighted, other gangliosides have also been implicated. In aged mice, GM1 and GM2 have been shown to contribute to insulin resistance in muscle, while GM3 contributes due to reduced NEU3. mdpi.com In endothelial cells, increased GM1 levels associated with aging and inflammation contribute to insulin resistance. mdpi.com

The mechanism by which gangliosides, particularly GM3, impair insulin signaling in models is thought to involve their interaction with the insulin receptor within membrane microdomains or lipid rafts. diabetesjournals.orgglycoforum.gr.jpplos.orge-dmj.org Increased GM3 levels can lead to the displacement or exclusion of insulin receptors from these microdomains, disrupting the proper compartmentalization and function of the insulin signaling cascade. diabetesjournals.orgglycoforum.gr.jpplos.orge-dmj.org

Furthermore, ganglioside dysregulation has been linked to other metabolic complications in models. In a mouse model of diabetic nephropathy, elevated levels of a-series gangliosides, notably GM3, were observed and shown to compromise renal cell regeneration by inactivating the VEGF receptor and associated Akt signaling pathway. karger.com In a mouse obesity model, specific hydroxylated very-long-chain fatty acid (VLCFA) GM3 species, such as GM3(d18:1-h24:0), were significantly increased in visceral adipose tissue and found to be partially dependent on TLR4 signaling. frontiersin.org

Studies in models of neurodegenerative diseases, which often present with metabolic dysfunction comorbidities, also suggest a role for ganglioside alterations. Dysregulation of lipid species, including GM3 gangliosides, has been observed in plasma samples from preclinical and clinical Alzheimer's disease cohorts, highlighting a potential link between ganglioside metabolism and metabolic dysregulation in these conditions. nih.gov

The following table summarizes some key findings regarding ganglioside dysregulation and metabolic effects in various models:

Model SystemGanglioside AlterationMetabolic EffectKey FindingsSource
3T3-L1 AdipocytesIncreased GM3 (TNF-α induced)Insulin ResistanceImpaired insulin receptor phosphorylation and glucose uptake. diabetesjournals.orgglycoforum.gr.jp diabetesjournals.orgglycoforum.gr.jp
Obese Rodent Models (Zucker, ob/ob, HFD)Elevated GM3 (adipose tissue, liver, muscle)Insulin ResistanceUpregulation of GM3 synthase. diabetesjournals.orgfrontiersin.org diabetesjournals.orgfrontiersin.org
GM3 Synthase-Deficient MiceReduced/Absent GM3Enhanced Insulin SensitivityProtection from HFD-induced insulin resistance; increased insulin receptor phosphorylation in muscle. oup.comfrontiersin.orgpnas.orge-dmj.org oup.comfrontiersin.orgpnas.orge-dmj.org
Aged Mice (Liver, Muscle)Increased GM1, GM2, GM3 (with reduced NEU3)Insulin ResistanceContribution to impaired insulin action. mdpi.com mdpi.com
Aged Mice (Endothelial Cells)Increased GM1Insulin ResistanceAssociated with aging/senescence and inflammatory conditions. mdpi.com mdpi.com
Mouse Model of Diabetic NephropathyElevated GM3 (a-series)Compromised Renal Cell RegenerationInactivation of VEGF receptor and Akt signaling. karger.com karger.com
Mouse Obesity ModelIncreased Hydroxylated VLCFA GM3 (h24:0)Chronic Inflammation, Insulin ResistancePartially dependent on TLR4 signaling in visceral adipose tissue. frontiersin.org frontiersin.org
APP/PS1 Transgenic Mouse Model (AD)Increased GM2 and GM3 (cortex)Associated with AD pathologyAge-dependent increase and co-localization with amyloid plaques. researchgate.netnih.gov researchgate.netnih.gov
5xFAD Transgenic Mouse Model (AD)Increased GM2, GM3, GT1b, GD1a (hippocampus, cortex)Exacerbated NeuropathologyAccumulation observed in specific brain regions. nih.gov nih.gov
N-acetylgalactosaminyltransferase (B4galnt1) KO in 1xFAD MiceAccumulation of GM3 and GD3, lacking other gangliosidesExacerbated NeuropathologyAbsence of complex gangliosides and accumulation of simple gangliosides impact disease progression. nih.gov nih.gov
Prodromal Rat AD modelsIncreased simple gangliosides (cortex, dentate gyrus, striatum)Selectively elevated in vulnerable regionsObserved in specific brain areas in disease states. researchgate.net researchgate.net
Rat Models (Aβ and stroke)Increased simple gangliosides (ischemic injury regions)Associated with injuryElevated in regions of ischemic injury. researchgate.net researchgate.net
Mouse Model of Lupus NephritisIncreased GM3Complex imbalanceDespite expected decrease with increased NEU activity, GM3 levels were unexpectedly increased. mdpi.com mdpi.com
Mouse C2C12 MyoblastsChanges in GM3 during differentiationImpaired DifferentiationInduced down-regulation of NEU3 increased GM3 and inhibited differentiation. bas.bg bas.bg
Retinal Pericytes (Glucosamine-treated)Increased GM1 and GD3, decreased GM3Decreased ProliferationGlucosamine treatment modified ganglioside pattern and decreased cell proliferation; exogenous gangliosides inhibited proliferation. oup.com oup.com
YAC128 Mice (HD model)Reduced GM1, GD1a, GT1b (striatum, cortex)Increased susceptibility to apoptosisDecreased levels in affected brain areas. jneurosci.org jneurosci.org
GM2/GD2 Synthase Null MiceReduced complex gangliosidesIncreased susceptibility to excitotoxicityPartial reduction of complex gangliosides induces neural dysfunction. jneurosci.org jneurosci.org

Q & A

Q. What are the key enzymatic pathways regulating ganglioside biosynthesis, and how do enzyme deficiencies alter cellular ganglioside profiles?

Ganglioside biosynthesis involves sequential sugar additions catalyzed by membrane-bound glycosyltransferases (e.g., sialyltransferases, galactosyltransferases). For example, GM2 synthesis requires β1-4-N-acetylgalactosaminyltransferase, while GM1 synthesis involves β1-3-galactosyltransferase. Deficiencies in these enzymes, as seen in Tay-Sachs disease (GM2 accumulation) or tumorigenesis, disrupt ganglioside homeostasis . Methodologically, enzyme activity can be assayed using radiolabeled nucleotide-sugar donors (e.g., UDP-Gal, CMP-Neu5Ac) and HPLC/MS to quantify reaction products .

Q. How can permethylation analysis and GC/MS resolve ambiguities in ganglioside sugar chain structures?

Permethylation (exhaustive methylation of free hydroxyl groups) followed by GC/MS identifies glycosidic linkages. For example, 2,3,6-trimethylglucose indicates a Glc residue linked at C-4, while 2,4,6-trimethylgalactose suggests a Gal residue linked at C-3. This technique confirmed the terminal sialic acid linkage in GM1 (α2-3 to Gal) and differentiated between gangliosides X (Siaα2-3Gal) and Y (Siaα2-6Gal) .

Q. What experimental strategies are used to track ganglioside redistribution in cellular membranes?

Advanced imaging techniques, such as ONI nanoimager and Mean-Shift Super Resolution (MSSR), enable real-time visualization of ganglioside clusters (e.g., GM1 in sperm membranes). Fluorescently labeled cholera toxin B subunit (CTxB), which binds GM1, is often used to monitor lateral mobility and clustering dynamics .

Advanced Research Questions

Q. How do transcriptional regulators like Sp1 and CREB control tissue-specific expression of ganglioside synthase genes?

Ganglioside synthase genes (e.g., ST3GAL5 for GM3 synthesis) have TATA-less, GC-rich promoters. Cis-acting elements (e.g., Sp1, AP2, CREB binding sites) drive basal transcription, while negative regulatory regions fine-tune expression. Chromatin immunoprecipitation (ChIP) and luciferase reporter assays have identified Sp1 as critical for neuronal-specific expression of GD3 synthase .

Q. What molecular mechanisms underlie ganglioside-mediated modulation of ion channels, such as CaV2.3 in sperm physiology?

GM1 interacts with CaV2.3 channels via its sialic acid moiety, enhancing Ca²⁺ influx during the acrosomal reaction. Electrophysiological patch-clamp studies combined with GM1 knockout models revealed that GM1 clustering stabilizes channel conformation, while sialidase treatment abolishes Ca²⁺ signaling .

Q. How do ganglioside clusters (e.g., GM1) facilitate pathogenic protein aggregation in neurodegenerative diseases?

GM1 clusters on neuronal membranes act as nucleation sites for amyloid-β (Aβ) oligomerization in Alzheimer’s disease. Molecular dynamics simulations show that GM1’s trisaccharide core (Galβ1-3GalNAcβ1-4Gal) provides a hydrophobic interface for Aβ binding. Synthetic GM1-mimetic supramolecules competitively inhibit Aβ aggregation in vitro .

Q. What are the challenges in resolving ganglioside isoform diversity using glycolipidomics, and how can they be addressed?

Ganglioside heterogeneity arises from variations in ceramide lipid tails and glycan sequences. Reverse-phase HPLC coupled with high-resolution MSⁿ (e.g., Orbitrap) allows simultaneous profiling of ceramide (e.g., d18:1/18:0) and glycan motifs. For example, GD3 isoforms differing in sialylation (α2-8 vs. α2-9 linkages) can be distinguished via MS² fragmentation patterns .

Q. How do glycan-binding domains of bacterial toxins (e.g., botulinum neurotoxin) exploit ganglioside structural motifs for host cell entry?

Botulinum neurotoxin serotype F (BoNT/F) binds GD1a via a dual-receptor mechanism: its heavy chain recognizes both GD1a’s α2-3-linked sialic acid and SV2 glycoprotein’s N-acetyllactosamine motif. Surface plasmon resonance (SPR) and glycan microarray data show that mutating GD1a’s terminal GalNAc residue reduces BoNT/F binding affinity by >90% .

Methodological Resources

  • Structural Analysis : Permethylation-GC/MS , MALDI-TOF for glycan sequencing .
  • Dynamic Imaging : Super-resolution microscopy (MSSR) , atomic force microscopy (AFM) for membrane topology .
  • Genetic Manipulation : CRISPR-Cas9 for knockout of glycosyltransferases (e.g., B4GALNT1 in GM2 synthesis) .
  • Interaction Studies : SPR for ligand binding kinetics , molecular dynamics simulations for cluster behavior .

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